Product packaging for Azaspirene(Cat. No.:)

Azaspirene

Katalognummer: B1251222
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: QLKGRMRPKQNCRR-XXPFWKOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Azaspirene is a natural product found in Neosartorya with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO5 B1251222 Azaspirene

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C21H23NO5

Molekulargewicht

369.4 g/mol

IUPAC-Name

(5S,8R,9R)-8-benzyl-2-[(1E,3E)-hexa-1,3-dienyl]-8,9-dihydroxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C21H23NO5/c1-3-4-5-9-12-16-14(2)17(23)21(27-16)18(24)20(26,22-19(21)25)13-15-10-7-6-8-11-15/h4-12,18,24,26H,3,13H2,1-2H3,(H,22,25)/b5-4+,12-9+/t18-,20+,21+/m0/s1

InChI-Schlüssel

QLKGRMRPKQNCRR-XXPFWKOGSA-N

Isomerische SMILES

CC/C=C/C=C/C1=C(C(=O)[C@@]2(O1)[C@H]([C@@](NC2=O)(CC3=CC=CC=C3)O)O)C

Kanonische SMILES

CCC=CC=CC1=C(C(=O)C2(O1)C(C(NC2=O)(CC3=CC=CC=C3)O)O)C

Synonyme

azaspirene

Herkunft des Produkts

United States

Foundational & Exploratory

The Anti-Angiogenic Mechanism of Azaspirene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal metabolite isolated from Neosartorya sp. that has demonstrated potent anti-angiogenic properties.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] this compound exerts its effects by selectively targeting the vascular endothelial growth factor (VEGF) signaling cascade in endothelial cells, leading to the inhibition of cell migration and proliferation, which are key steps in angiogenesis.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular targets, effects on signaling pathways, and relevant experimental data and protocols.

Core Mechanism of Action: Inhibition of Raf-1 Activation

The primary mechanism of action of this compound is the inhibition of Raf-1 activation within the mitogen-activated protein kinase (MAPK) signaling pathway in human umbilical vein endothelial cells (HUVECs).[1][3] This inhibition is specific to the events downstream of the VEGF receptor 2 (VEGFR2). While this compound effectively blocks the phosphorylation and activation of Raf-1 and its downstream effectors, MEK1/2 and ERK1/2, it does not interfere with the autophosphorylation and activation of VEGFR2 itself.[3]

The precise molecular target of this compound that leads to the inhibition of Raf-1 activation has not yet been definitively identified.[3] However, it has been shown that this compound's activity is not due to the disruption of the Hsp90-Raf-1-MEK1-MEK2 complex, a known mechanism for some Raf-1 inhibitors.[3]

Quantitative Pharmacological Data

The anti-angiogenic activity of this compound has been quantified in several key in vitro and in vivo assays. The following table summarizes the available data on its efficacy.

Assay TypeCell Line/ModelParameterValueReference
Endothelial Cell MigrationHUVECED100 (Effective Dose for 100% inhibition)27.1 µM[2]
In vivo AngiogenesisChicken Chorioallantoic Membrane (CAM) Assay% Inhibition (at 30 µ g/egg )23.6 - 45.3%[1]
Endothelial Cell GrowthHUVECPreferential InhibitionObserved at 81.4 µM[3]
Non-Endothelial Cell GrowthNIH3T3, HeLa, MSS31, MCF-7No significant inhibitionObserved at 81.4 µM[3]

Signaling Pathway of this compound's Anti-Angiogenic Action

This compound intervenes in the VEGF-induced signaling cascade that is crucial for endothelial cell function in angiogenesis. The following diagram illustrates the pathway and the point of inhibition by this compound.

Azaspirene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PKC PKC VEGFR2->PKC Activates Raf1 Raf-1 PKC->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Angiogenesis Angiogenesis (Migration, Proliferation) ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits Activation

VEGF-induced signaling pathway and this compound's point of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments that have elucidated the mechanism of action of this compound are provided below.

HUVEC Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.

Methodology:

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media (e.g., EGM-2) in multi-well plates.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the confluent cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: The plates are incubated at 37°C and 5% CO2.

  • Imaging: Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours) using a microscope.

  • Analysis: The width of the wound is measured at different points for each condition and time point. The extent of cell migration is quantified by the difference in wound width over time. A 100% effective dose (ED100) is the concentration at which cell migration into the wound is completely inhibited.[2]

In Vitro Raf-1 Kinase Assay

This assay determines the direct effect of this compound on the enzymatic activity of Raf-1 kinase.

Methodology:

  • Immunoprecipitation: HUVECs are treated with VEGF in the presence or absence of this compound. Cells are then lysed, and Raf-1 is immunoprecipitated using an anti-Raf-1 antibody.

  • Kinase Reaction: The immunoprecipitated Raf-1 is incubated with its substrate, inactive MEK1, in a kinase buffer containing ATP.

  • Detection of Phosphorylation: The reaction mixture is resolved by SDS-PAGE, and the phosphorylation of MEK1 is detected by Western blotting using an antibody specific for phosphorylated MEK1/2.

  • Analysis: The intensity of the phosphorylated MEK1/2 band is quantified to determine the activity of Raf-1. A decrease in the band intensity in the presence of this compound indicates inhibition of Raf-1 kinase activation.[3]

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is an in vivo model used to evaluate the effect of this compound on the formation of new blood vessels.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane (CAM).

  • Window Creation: A small window is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile filter paper disc or a carrier substance containing this compound or a vehicle control is placed on the CAM.

  • Incubation: The window is sealed, and the eggs are incubated for a further 2-3 days.

  • Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the reduction in the number and length of blood vessels in the treated area compared to the control. This can be done through image analysis software.[1]

Logical Workflow for Investigating this compound's Mechanism

The following diagram outlines the logical workflow employed in the research to elucidate the mechanism of action of this compound.

Azaspirene_Investigation_Workflow A Observation: This compound inhibits angiogenesis B Hypothesis: This compound targets VEGF signaling pathway A->B C Experiment 1: HUVEC Migration Assay B->C E Experiment 2: Western Blot for VEGFR2 phosphorylation B->E D Result 1: Inhibition of VEGF-induced migration C->D G Hypothesis Refined: This compound acts downstream of VEGFR2 D->G F Result 2: No effect on VEGFR2 activation E->F F->G H Experiment 3: Western Blot for Raf-1, MEK, ERK phosphorylation G->H I Result 3: Inhibition of Raf-1, MEK, ERK phosphorylation H->I J Conclusion: This compound inhibits angiogenesis by blocking Raf-1 activation I->J

Logical workflow for elucidating this compound's mechanism of action.

Conclusion

This compound is a promising anti-angiogenic agent that functions by selectively inhibiting the VEGF-induced Raf-1/MEK/ERK signaling pathway in endothelial cells. Its ability to suppress angiogenesis without affecting the upstream VEGF receptor presents a specific mechanism of action. While the direct molecular target of this compound is yet to be fully elucidated, the current understanding of its mechanism provides a solid foundation for its further investigation and potential development as a therapeutic agent for diseases characterized by pathological angiogenesis, such as cancer. Future research should focus on identifying the direct binding partner of this compound to fully unravel its molecular mechanism and to aid in the design of more potent and specific analogs.

References

Azaspirene: A Novel Angiogenesis Inhibitor Targeting the VEGF Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a cornerstone of modern cancer treatment.[2][3] Azaspirene, a fungal metabolite isolated from Neosartorya sp., has emerged as a promising novel angiogenesis inhibitor with a unique chemical structure and a targeted mechanism of action.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its anti-angiogenic properties, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action: Inhibition of Raf-1 Activation

This compound exerts its anti-angiogenic effects by specifically targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a key regulator of angiogenesis.[1][7] In vitro experiments have demonstrated that this compound suppresses the activation of Raf-1, a crucial downstream kinase in the VEGF signaling cascade.[1][4] Notably, this inhibition occurs without affecting the activation of the VEGF receptor 2 (VEGFR2), also known as kinase insert domain-containing receptor/fetal liver kinase 1 (KDR/Flk-1).[1][4] This specific targeting of Raf-1 highlights a distinct mechanism of action compared to other angiogenesis inhibitors that directly target VEGF or its receptors.[7][8] The inhibition of the Raf-1 pathway ultimately disrupts downstream signaling, leading to a reduction in endothelial cell migration and proliferation, which are essential for the formation of new blood vessels.[1][4][8]

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes This compound This compound This compound->Raf1 Inhibits

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Quantitative Data on Anti-Angiogenic Activity

The anti-angiogenic efficacy of this compound has been quantified in several key in vitro and in vivo assays. The following tables summarize the available data, providing a clear comparison of its activity across different experimental models.

In Vitro Assay Cell Type Parameter Measured Concentration Effect Reference
Endothelial Cell MigrationHUVECMigration Inhibition27 µM100%[1][6]
Cell Growth InhibitionHUVECPreferential InhibitionNot SpecifiedInhibited[1][4]
Cell Growth InhibitionNIH3T3, HeLa, MSS31, MCF-7Growth InhibitionNot SpecifiedNot Inhibited[1][4]
In Vivo Assay Model Parameter Measured Dosage Effect Reference
Tumor-Induced AngiogenesisNot SpecifiedReduction in Blood VesselsNot SpecifiedReduced[1]
Chicken Chorioallantoic Membrane (CAM)Chick EmbryoInhibition of Angiogenesis30 µ g/egg 23.6-45.3%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.[9][10]

CAM_Assay_Workflow cluster_preparation Egg Preparation cluster_treatment Treatment cluster_analysis Analysis Incubate Incubate fertilized chicken eggs Window Create a window in the eggshell Incubate->Window Apply Apply this compound-loaded disk to CAM Window->Apply Incubate_Again Incubate for a defined period Apply->Incubate_Again Image Image the CAM Incubate_Again->Image Quantify Quantify blood vessel formation Image->Quantify

Caption: Workflow for the Chicken Chorioallantoic Membrane (CAM) Assay.

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.[4][11]

  • Windowing: On embryonic day 3-4, a small window is carefully created in the eggshell to expose the CAM.[4][11]

  • Sample Application: A sterile filter paper disc or a carrier substance containing a known concentration of this compound is placed directly onto the CAM.[9] A control group receives a vehicle-only disc.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.[12]

  • Analysis: The CAM is then excised, and the degree of angiogenesis is quantified by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the disc using image analysis software.[9]

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.[5][13][14]

Tube_Formation_Workflow cluster_setup Plate Preparation cluster_cell_culture Cell Culture cluster_evaluation Evaluation Coat Coat plate with Matrigel Solidify Allow Matrigel to solidify Coat->Solidify Seed Seed HUVECs onto the Matrigel Solidify->Seed Treat Add this compound or control Seed->Treat Incubate Incubate for 4-18 hours Treat->Incubate Visualize Visualize tube formation Incubate->Visualize Measure Quantify tube length and branching Visualize->Measure

Caption: Workflow for the HUVEC Tube Formation Assay.

Protocol:

  • Plate Coating: A 96-well plate is coated with a thin layer of Matrigel®, a basement membrane extract, and allowed to polymerize at 37°C.[13][14]

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a serum-reduced medium.[13][14]

  • Treatment: The cells are then treated with various concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of tube-like structures.[13]

  • Quantification: The formation of capillary-like networks is observed and quantified by measuring parameters such as total tube length, number of junctions, and number of loops using microscopy and image analysis software.[5]

HUVEC Migration Assay (Transwell Assay)

This assay measures the migratory capacity of endothelial cells in response to a chemoattractant.[15][16]

Protocol:

  • Chamber Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores) is placed into a well of a 24-well plate.[15][16]

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as VEGF, to stimulate cell migration.

  • Cell Seeding: HUVECs, pre-treated with different concentrations of this compound or a vehicle control, are seeded into the upper chamber of the Transwell insert in a serum-free medium.[15][16]

  • Incubation: The plate is incubated for a period of 4-24 hours to allow the cells to migrate through the pores of the membrane towards the chemoattractant.

  • Analysis: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[15][16] The percentage of migration inhibition is calculated relative to the control.

Conclusion

This compound represents a novel and promising anti-angiogenic agent with a distinct mechanism of action centered on the inhibition of Raf-1 activation within the VEGF signaling pathway.[1][4] The quantitative data from in vitro and in vivo studies demonstrate its potent ability to inhibit key processes in angiogenesis, such as endothelial cell migration and tube formation.[1][6] The detailed experimental protocols provided in this guide offer a framework for further research into the therapeutic potential of this compound and its analogs in cancer and other angiogenesis-dependent diseases. Future studies should focus on elucidating the precise binding site of this compound on Raf-1, optimizing its efficacy and safety profile through medicinal chemistry efforts, and evaluating its in vivo anti-tumor activity in various cancer models.

References

An In-depth Technical Guide to the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione Skeleton of Azaspirene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical structure of Azaspirene, the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton. This compound, a fungal metabolite isolated from Neosartorya sp., has garnered significant interest as a novel angiogenesis inhibitor.[1] Its unique and highly oxygenated spirocyclic core is a key feature responsible for its biological activity. This document details the structure, synthesis, and biological significance of this important chemical entity.

Chemical Structure and Properties

The core of this compound is a bicyclic system featuring a γ-lactam ring fused to a γ-lactone ring through a spirocyclic carbon atom. The systematic name for this core structure is 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione. The key structural features include an α,β-unsaturated butenolide moiety and a succinimide-like ring system.

Spectroscopic Data

While specific spectroscopic data for the unsubstituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core is not extensively reported, data for this compound itself and its synthetic intermediates provide valuable insights into the chemical environment of the core nuclei. The following tables summarize key ¹H and ¹³C NMR chemical shifts for synthetic (±)-Azaspirene.

Table 1: ¹H NMR Spectroscopic Data for (±)-Azaspirene (CDCl₃)

ProtonChemical Shift (δ ppm)
H-27.25 (d, J = 5.6 Hz)
H-36.20 (d, J = 5.6 Hz)
H-82.90 (dd, J = 13.6, 4.8 Hz)
H-8'2.75 (dd, J = 13.6, 9.2 Hz)
H-94.25 (m)
Benzyl-CH₂3.20 (d, J = 7.2 Hz)
Olefinic Protons5.00 - 5.80 (m)
Methyl Protons0.95 (t, J = 7.2 Hz)

Data extracted from the supporting information of Kang, T., Jo, D., & Han, S. (2017). Six-Step Total Synthesis of this compound. The Journal of Organic Chemistry, 82(18), 9335–9341.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for (±)-Azaspirene (CDCl₃)

CarbonChemical Shift (δ ppm)
C-1168.5
C-2155.0
C-3125.0
C-4170.0
C-5 (Spiro)85.0
C-6175.0
C-835.0
C-955.0
Benzyl C138.0
Aromatic C127.0 - 130.0
Olefinic C115.0 - 140.0
Methyl C14.0

Data extracted from the supporting information of Kang, T., Jo, D., & Han, S. (2017). Six-Step Total Synthesis of this compound. The Journal of Organic Chemistry, 82(18), 9335–9341.[2][3]

Crystallographic Data

To date, a crystal structure of the unsubstituted 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton has not been reported in the Cambridge Structural Database. However, the asymmetric total synthesis of (-)-Azaspirene by Hayashi et al. involved the crystallographic analysis of a key bicyclic intermediate. This provides the most accurate available data regarding the bond lengths and angles of a closely related spirocyclic core.

Table 3: Selected Crystallographic Data for an this compound Precursor

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)11.404(3)
b (Å)7.941(2)
c (Å)12.843(3)
β (°)105.643(5)
Volume (ų)1120.0(5)

Data from Hayashi, Y., Shoji, M., Yamaguchi, J., Sato, K., Yamaguchi, S., Mukaiyama, T., ... & Osada, H. (2002). Asymmetric Total Synthesis of (−)-Azaspirene, a Novel Angiogenesis Inhibitor. Organic letters, 4(17), 2845–2848.[4]

Experimental Protocols

The synthesis of the 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core is a key challenge in the total synthesis of this compound. Several synthetic routes have been developed, with a notable concise six-step synthesis of racemic this compound reported by Kang et al.[2][3]

Key Synthetic Step: Spirocyclization

A crucial step in the synthesis involves the construction of the spirocyclic core. One effective method involves an intramolecular cyclization.

Protocol for a Key Spirocyclization Step (Adapted from Hayashi et al., 2002) [4]

  • Preparation of the acyclic precursor: The synthesis begins with the preparation of a linear precursor containing both the future lactone and lactam components.

  • Intramolecular Cyclization: The acyclic amide precursor is treated with a base such as sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction is typically carried out at room temperature for a duration of 1-2 hours.

  • Workup and Purification: The reaction mixture is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the spirocyclic γ-lactam.

G Simplified Synthetic Workflow A Acyclic Precursor B Intramolecular Cyclization (NaH, DMF) A->B C Spirocyclic γ-Lactam B->C D Further Functionalization C->D E This compound D->E

A simplified workflow for the synthesis of this compound.

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] It exerts its anti-angiogenic effects by inhibiting the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF).[1]

The molecular mechanism of action involves the inhibition of Raf-1 activation, a key kinase in the VEGF signaling pathway. VEGF initiates a signaling cascade by binding to its receptor (VEGFR), which leads to the activation of the Ras-Raf-MEK-ERK pathway, ultimately promoting cell proliferation and migration. By blocking the activation of Raf-1, this compound effectively halts this signaling cascade, thereby inhibiting angiogenesis.

G VEGF Signaling Pathway and this compound Inhibition cluster_0 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras VEGFR->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation This compound This compound This compound->Raf1 Inhibition

This compound inhibits angiogenesis by blocking Raf-1 activation in the VEGF signaling pathway.

Conclusion

The 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton is a fascinating and biologically significant chemical scaffold. Its unique structural features and potent anti-angiogenic activity make it an attractive target for synthetic chemists and a promising lead for the development of new anticancer therapeutics. Further exploration of the structure-activity relationships of this compound and its analogs may lead to the discovery of even more potent and selective angiogenesis inhibitors.

References

Azaspirene: A Technical Guide to its Role in Blocking Raf-1 Activation in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Azaspirene, a novel fungal metabolite, and its targeted mechanism of action in the inhibition of angiogenesis through the specific blockade of Raf-1 activation. This document outlines the current understanding of this compound's molecular interactions, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway plays a central role in initiating and sustaining angiogenesis. A key downstream effector of VEGF receptor activation is the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which regulates endothelial cell proliferation, migration, and survival. The Raf-1 kinase, a serine/threonine-specific kinase, is a critical component of this pathway.[2][3]

This compound, a compound isolated from the fungus Neosartorya sp., has emerged as a potent and specific inhibitor of angiogenesis.[1] It exerts its anti-angiogenic effects by directly targeting and blocking the activation of Raf-1, thereby disrupting the downstream signaling cascade necessary for new blood vessel formation.[1][4] This guide delves into the specifics of this inhibitory action.

Quantitative Data on this compound's Bioactivity

The efficacy of this compound in inhibiting key processes in angiogenesis has been quantified in several experimental models. The following table summarizes the key findings.

ParameterExperimental ModelConcentration/DoseObserved EffectReference
HUVEC Migration In vitro27 µmol/L100% inhibition of VEGF-induced migration[1][4]
Angiogenesis Inhibition Chicken Chorioallantoic Membrane (CAM) Assay30 µ g/egg 23.6% - 45.3% inhibition[1][4]
Raf-1 Phosphorylation In vitro (HUVEC)8, 27, or 81 µmol/LDose-dependent inhibition of VEGF-induced phosphorylation[4]
MEK1/2 Activation In vitro (HUVEC)Dose-dependentSignificant inhibition of VEGF-induced activation[4]
ERK1/2 Activation In vitro (HUVEC)Dose-dependentSignificant inhibition of VEGF-induced activation[4]

Mechanism of Action: Specific Inhibition of Raf-1 Activation

This compound's anti-angiogenic activity stems from its specific interference with the MAPK signaling pathway at the level of Raf-1. In vitro experiments have demonstrated that this compound effectively suppresses the VEGF-induced activation of Raf-1 in Human Umbilical Vein Endothelial Cells (HUVECs).[1][4]

Crucially, this inhibition is highly specific. This compound does not affect the activation of the upstream VEGF receptor, KDR/Flk-1 (VEGF receptor 2).[1][4] This indicates that this compound acts downstream of the receptor, directly on the Raf-1 activation process. Furthermore, it does not disrupt the protein complex formed by Raf-1, Hsp90, MEK1, and MEK2, suggesting a mechanism distinct from Hsp90 inhibitors.[4] The precise molecular target of this compound that leads to the blockade of Raf-1 phosphorylation is still under investigation.[4]

The inhibition of Raf-1 activation by this compound leads to a subsequent blockage of the downstream phosphorylation and activation of MEK1/2 and ERK1/2.[4] This disruption of the MAPK cascade ultimately results in the inhibition of endothelial cell migration and proliferation, key events in angiogenesis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Angiogenesis Angiogenesis (Cell Migration, Proliferation) ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits Activation G cluster_preparation Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis A Fertilized Egg Incubation (3 days) B Create Window in Shell A->B C Apply this compound on CAM (Day 7-8) B->C D Reseal and Incubate (48-72 hours) C->D E Image CAM Vasculature D->E F Quantify Blood Vessels E->F

References

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthetic Pathway of Azaspirene in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirene, a fungal metabolite isolated from Neosartorya sp., has garnered significant attention for its potent anti-angiogenic properties, making it a promising candidate for cancer therapy.[1] Despite its therapeutic potential and the achievement of its total chemical synthesis, the natural biosynthetic pathway of this compound within its fungal host remains to be fully elucidated. This technical guide consolidates the current understanding, drawing from biogenetic hypotheses and the established biosynthesis of structurally related fungal azaphilones, to propose a putative biosynthetic pathway for this compound. We will delve into the likely enzymatic players, the proposed chemical transformations, and the standard experimental methodologies required to validate this hypothetical pathway. This document aims to serve as a foundational resource for researchers dedicated to deciphering the biosynthesis of this intriguing natural product, which could unlock avenues for biosynthetic engineering and the production of novel analogs.

Introduction: The Enigma of this compound Biosynthesis

This compound is a structurally unique natural product featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton.[2] Its ability to inhibit angiogenesis by suppressing Raf-1 activation underscores its potential as a lead compound in drug development.[1] While several elegant total syntheses of this compound have been reported, these routes are often complex and may not be economically viable for large-scale production.[3][4][5][6] A comprehensive understanding of its biosynthesis is therefore crucial for developing biotechnological production platforms.

To date, the specific gene cluster and enzymatic machinery responsible for this compound biosynthesis have not been experimentally verified. However, its chemical structure strongly suggests a hybrid polyketide-non-ribosomal peptide origin, a common theme in the biosynthesis of fungal secondary metabolites. The proposed pathway outlined in this guide is based on a biogenetic hypothesis inspired by its chemical structure and by drawing parallels with the well-characterized biosynthetic pathways of other fungal azaphilones.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be orchestrated by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system, followed by a series of tailoring reactions catalyzed by dedicated enzymes.

The PKS and NRPS Machinery

Fungal secondary metabolite biosynthesis is often carried out by large, multifunctional enzymes encoded by contiguous genes within a biosynthetic gene cluster (BGC).[7] For this compound, a Type I iterative PKS is proposed to assemble the polyketide backbone.[8][9] These synthases operate in an assembly-line fashion, where each module is responsible for the addition and modification of a specific building block.[10]

Concurrently, a Non-Ribosomal Peptide Synthetase (NRPS) is predicted to be responsible for the incorporation of an amino acid precursor.[11][12][13] NRPSs are also modular enzymes, with each module activating a specific amino acid and catalyzing peptide bond formation.[14]

The table below summarizes the key enzymes and their putative roles in the biosynthesis of azaphilone scaffolds, which are structurally related to this compound.

Enzyme Type Putative Function in this compound Biosynthesis Key Domains References
Polyketide Synthase (PKS)Assembly of the polyketide backbone from simple acyl-CoA precursors.Ketosynthase (KS), Acyltransferase (AT), Acyl Carrier Protein (ACP), Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER)[8][9][15]
Non-Ribosomal Peptide Synthetase (NRPS)Activation and incorporation of an amino acid (e.g., phenylalanine derivative).Adenylation (A), Thiolation (T) or Peptidyl Carrier Protein (PCP), Condensation (C)[11][12][13][14]
PKS-NRPS Hybrid EnzymeCovalent linkage of the polyketide and non-ribosomal peptide moieties.Contains both PKS and NRPS domains.[3]
Tailoring Enzymes (e.g., P450 monooxygenases, oxidoreductases)Post-PKS-NRPS modifications including cyclization, oxidation, and epoxidation to form the final this compound structure.Varies depending on the specific enzyme.[16]
Proposed Biosynthetic Scheme

The proposed biosynthetic pathway for this compound can be broken down into the following key steps:

  • Polyketide Chain Assembly: An iterative Type I PKS initiates biosynthesis by loading a starter unit (e.g., acetyl-CoA) and sequentially adding extender units (e.g., malonyl-CoA), with selective reductions at specific steps to form a linear polyketide chain.

  • Amino Acid Incorporation: An NRPS module activates and tethers an amino acid precursor, likely a derivative of phenylalanine, to its peptidyl carrier protein (PCP) domain.

  • PKS-NRPS Chain Fusion: The completed polyketide chain is transferred from the PKS to the NRPS-bound amino acid, forming a covalent amide bond.

  • Intramolecular Cyclization and Spiro-ring Formation: The hybrid molecule undergoes a series of enzyme-catalyzed intramolecular cyclization reactions to form the characteristic γ-lactam and the spirocyclic core of this compound. This is a critical step that likely involves tailoring enzymes.

  • Final Tailoring Steps: Subsequent modifications, such as epoxidation and hydroxylation, catalyzed by tailoring enzymes like cytochrome P450 monooxygenases, lead to the final structure of this compound.

Below is a DOT language script for a Graphviz diagram illustrating this proposed biosynthetic pathway.

Azaspirene_Biosynthesis cluster_PKS Polyketide Synthase (PKS) cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Hybrid Hybrid Molecule Formation cluster_Tailoring Tailoring and Cyclization PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_elongation Extender Units (e.g., Malonyl-CoA) PKS_start->PKS_elongation Iterative Condensation PKS_product Linear Polyketide PKS_elongation->PKS_product Hybrid_molecule Polyketide-Amino Acid Adduct PKS_product->Hybrid_molecule Transfer & Amide Bond Formation NRPS_amino_acid Amino Acid (e.g., Phenylalanine derivative) NRPS_activation Activation & Thiolation NRPS_amino_acid->NRPS_activation NRPS_activation->Hybrid_molecule Cyclization Intramolecular Cyclization Hybrid_molecule->Cyclization Spirocyclization Spiro-ring Formation Cyclization->Spirocyclization Final_modifications Epoxidation/ Hydroxylation Spirocyclization->Final_modifications This compound This compound Final_modifications->this compound Experimental_Workflow cluster_Identification BGC Identification cluster_Validation Pathway Validation cluster_Characterization Enzyme Characterization Genome_Sequencing Genome Sequencing of Neosartorya sp. BGC_Prediction Bioinformatic BGC Prediction (antiSMASH) Genome_Sequencing->BGC_Prediction RNA_Seq Transcriptomics (RNA-Seq) Genome_Sequencing->RNA_Seq Candidate_BGC Candidate this compound BGC BGC_Prediction->Candidate_BGC RNA_Seq->Candidate_BGC Gene_Knockout Gene Knockout (PKS/NRPS) Candidate_BGC->Gene_Knockout Heterologous_Expression Heterologous Expression Candidate_BGC->Heterologous_Expression Protein_Expression Recombinant Protein Expression & Purification Candidate_BGC->Protein_Expression Pathway_Confirmation Confirmation of Pathway & Precursors Gene_Knockout->Pathway_Confirmation Heterologous_Expression->Pathway_Confirmation Isotope_Labeling Isotope Labeling Experiments Isotope_Labeling->Pathway_Confirmation Enzyme_Function Determination of Enzyme Function Pathway_Confirmation->Enzyme_Function In_Vitro_Assays In Vitro Enzyme Assays Protein_Expression->In_Vitro_Assays In_Vitro_Assays->Enzyme_Function

References

Preliminary Studies on the Biological Activity of Azaspirene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirene, a fungal metabolite isolated from Neosartorya sp., has emerged as a promising anti-angiogenic agent. This document provides a comprehensive overview of the preliminary studies on the biological activity of this compound and its synthetic analogs. It details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the principal assays used to evaluate its efficacy. This technical guide is intended to serve as a resource for researchers and professionals in the fields of oncology, angiogenesis, and drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, progression, and metastasis.[1] The dependence of tumors on a dedicated blood supply for nutrients and oxygen has made anti-angiogenic therapy a compelling strategy in cancer treatment. This compound, a novel fungal product, has been identified as a potent inhibitor of angiogenesis.[1] This compound, characterized by a unique 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has demonstrated significant anti-angiogenic properties in various preclinical models.[2] This whitepaper will delve into the foundational research that has elucidated the biological activities of this compound.

Mechanism of Action: Inhibition of the VEGF Signaling Pathway

The anti-angiogenic effect of this compound is primarily attributed to its ability to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis. Specifically, this compound targets the downstream signaling cascade initiated by VEGF, without affecting the activation of the VEGF receptor 2 (VEGFR2), also known as kinase insert domain-containing receptor/fetal liver kinase 1 (KDR/Flk-1).[1]

The key molecular target of this compound within this pathway is Raf-1, a serine/threonine-protein kinase. In vitro experiments have demonstrated that this compound suppresses the VEGF-induced activation of Raf-1.[1] This inhibition subsequently blocks the activation of downstream effectors in the mitogen-activated protein kinase (MAPK) cascade, namely MEK1/2 and ERK1/2. The disruption of this signaling pathway ultimately leads to the inhibition of endothelial cell migration and proliferation, which are essential steps in angiogenesis.

Below is a diagram illustrating the VEGF signaling pathway and the inhibitory action of this compound.

VEGF_Signaling_Pathway VEGF Signaling Pathway and this compound's Point of Inhibition VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 Binds to Raf1 Raf-1 VEGFR2->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Promotes This compound This compound This compound->Raf1

VEGF Signaling Pathway and this compound's Point of Inhibition

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs has been quantified in several key studies. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Anti-Angiogenic Activity of this compound
AssayCell LineTreatmentConcentrationEffectReference
Endothelial Cell MigrationHUVECThis compound27 µM100% inhibition of VEGF-induced migration[1]
Cell Growth InhibitionHUVECThis compoundNot specifiedPreferential inhibition[1]
Cell Growth InhibitionNIH3T3, HeLa, MSS31, MCF-7This compoundNot specifiedNo significant inhibition[1]
Table 2: In Vivo Anti-Angiogenic Activity of this compound
AssayModelTreatmentDosageEffectReference
Angiogenesis InhibitionChicken Chorioallantoic Membrane (CAM)This compound30 µ g/egg 23.6-45.3% inhibition of angiogenesis[1]
Tumor-Induced AngiogenesisMurine RENCA renal carcinoma xenograftThis compound31.6 or 100 mg/kgReduction in tumor-induced blood vessels
Table 3: Biological Activity of this compound Analogs
AssayModel/Cell LineTreatmentIC50 / EffectReference
Endothelial Cell MigrationHUVEC(+)- and (-)-Azaspirene analogsIC50 = 31.5 µM (each)
Tube FormationHUVEC co-cultured with FU-MMT-3This compound analogsInhibition of tube formation
Tumor GrowthFU-MMT-3 uterine carcinosarcoma xenograftThis compound analogsSignificant suppression of tumor growth
Microvessel DensityFU-MMT-3 uterine carcinosarcoma xenograftThis compound analogsSignificant reduction in microvessel density

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of this compound's biological activity.

Human Umbilical Vein Endothelial Cell (HUVEC) Migration Assay (Boyden Chamber Assay)

This assay is used to assess the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant.

Workflow Diagram:

HUVEC_Migration_Assay HUVEC Migration Assay Workflow Start Start Prepare_Cells Culture and starve HUVECs Start->Prepare_Cells Add_Cells Seed HUVECs with/without This compound in upper chamber Prepare_Cells->Add_Cells Prepare_Chamber Coat transwell insert with gelatin Prepare_Chamber->Add_Cells Add_Chemoattractant Add chemoattractant (VEGF) to lower chamber Add_Chemoattractant->Add_Cells Incubate Incubate for 4-6 hours Add_Cells->Incubate Remove_NonMigrated Remove non-migrated cells from upper surface Incubate->Remove_NonMigrated Fix_Stain Fix and stain migrated cells on lower surface Remove_NonMigrated->Fix_Stain Quantify Count migrated cells under a microscope Fix_Stain->Quantify End End Quantify->End

HUVEC Migration Assay Workflow

Protocol:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium. Prior to the assay, cells are serum-starved for 4-6 hours.

  • Chamber Preparation: The upper chamber of a Boyden chamber (transwell insert with an 8 µm pore size polycarbonate membrane) is coated with 0.1% gelatin.

  • Chemoattractant: A chemoattractant, such as VEGF (e.g., 10 ng/mL), is added to the lower chamber.

  • Cell Seeding: A suspension of HUVECs (e.g., 1 x 10^5 cells/well) in serum-free medium, with or without varying concentrations of this compound, is added to the upper chamber.

  • Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removal of Non-Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as Giemsa or DAPI.

  • Quantification: The number of migrated cells is counted in several random high-power fields under a microscope. The percentage of inhibition is calculated relative to the control (VEGF alone).

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the effect of a substance on angiogenesis in a living system.

Workflow Diagram:

CAM_Assay_Workflow Chicken Chorioallantoic Membrane (CAM) Assay Workflow Start Start Incubate_Eggs Incubate fertilized chicken eggs for 3 days Start->Incubate_Eggs Create_Window Create a small window in the eggshell Incubate_Eggs->Create_Window Apply_Sample Apply a sterile disc containing This compound or control to the CAM Create_Window->Apply_Sample Seal_Incubate Seal the window and incubate for 48-72 hours Apply_Sample->Seal_Incubate Observe_Image Observe and photograph the CAM vasculature Seal_Incubate->Observe_Image Quantify Quantify angiogenesis by counting blood vessel branch points Observe_Image->Quantify End End Quantify->End

CAM Assay Workflow

Protocol:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator for 3 days.

  • Window Creation: On day 3, a small window (approximately 1 cm²) is carefully made in the eggshell to expose the CAM.

  • Sample Application: A sterile, non-toxic carrier (e.g., a small filter paper disc or a methylcellulose pellet) containing the test substance (this compound at a specified dose, e.g., 30 µg) or a control vehicle is placed on the CAM.

  • Sealing and Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for an additional 48-72 hours.

  • Observation and Imaging: After the incubation period, the CAM is observed under a stereomicroscope, and images of the vasculature around the applied sample are captured.

  • Quantification: The extent of angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the sample. The inhibition of angiogenesis is determined by comparing the vessel density in the this compound-treated group to the control group.

Raf-1 Kinase Activity Assay

This assay is designed to measure the activity of the Raf-1 kinase by detecting the phosphorylation of its substrate, MEK1.

Workflow Diagram:

Raf1_Kinase_Assay Raf-1 Kinase Activity Assay Workflow Start Start Lyse_Cells Lyse VEGF-stimulated HUVECs treated with/without this compound Start->Lyse_Cells Immunoprecipitate Immunoprecipitate Raf-1 from cell lysates Lyse_Cells->Immunoprecipitate Kinase_Reaction Incubate immunoprecipitated Raf-1 with recombinant MEK1 and ATP Immunoprecipitate->Kinase_Reaction Stop_Reaction Stop the reaction Kinase_Reaction->Stop_Reaction Western_Blot Analyze reaction products by SDS-PAGE and Western Blot Stop_Reaction->Western_Blot Detect_PhosphoMEK Detect phosphorylated MEK1 using a phospho-specific antibody Western_Blot->Detect_PhosphoMEK End End Detect_PhosphoMEK->End

Raf-1 Kinase Assay Workflow

Protocol:

  • Cell Lysis: HUVECs are stimulated with VEGF in the presence or absence of this compound. The cells are then lysed in a buffer that preserves protein kinase activity.

  • Immunoprecipitation: Raf-1 is immunoprecipitated from the cell lysates using a specific anti-Raf-1 antibody conjugated to protein A/G-agarose beads.

  • Kinase Reaction: The immunoprecipitated Raf-1 is incubated in a kinase reaction buffer containing a recombinant, inactive MEK1 as a substrate and ATP. The reaction is typically carried out at 30°C for 20-30 minutes.

  • Reaction Termination: The kinase reaction is stopped by adding SDS-PAGE sample buffer.

  • Western Blotting: The reaction products are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Detection: The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of MEK1 (at Ser217/221). The signal is then detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The intensity of the band corresponding to phosphorylated MEK1 is proportional to the Raf-1 kinase activity.

Conclusion

The preliminary studies on this compound have established it as a novel and potent inhibitor of angiogenesis. Its unique mechanism of action, targeting the Raf-1 kinase in the VEGF signaling pathway, distinguishes it from many other anti-angiogenic agents. The in vitro and in vivo data presented in this whitepaper provide a strong foundation for its further development as a potential therapeutic agent for cancer and other diseases characterized by pathological angiogenesis. The detailed experimental protocols provided herein should facilitate further research into the biological activities of this compound and its analogs. Future studies should focus on optimizing its therapeutic efficacy, evaluating its safety profile, and exploring its potential in combination with other anti-cancer therapies.

References

Azaspirene's Impact on Vascular Endothelial Growth Factor (VEGF) Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene, a novel fungal metabolite isolated from Neosartorya sp., has emerged as a significant inhibitor of angiogenesis, the physiological process through which new blood vessels form from pre-existing ones.[1][2] Angiogenesis is a critical process in tumor growth and metastasis, making it a compelling target for cancer therapy.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on the Vascular Endothelial Growth Factor (VEGF) signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions and experimental workflows.

The VEGF Signaling Cascade: A Brief Overview

The VEGF signaling pathway is a primary regulator of angiogenesis. The process is typically initiated by the binding of VEGF-A to its receptor, VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase located on the surface of endothelial cells.[3][4] This binding event triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, most notably the Ras/Raf/MEK/ERK (MAPK) pathway, which ultimately leads to endothelial cell proliferation, migration, and survival—hallmarks of angiogenesis.[3][5]

This compound's Mechanism of Action: Targeting Raf-1

This compound exerts its anti-angiogenic effects by intervening in the VEGF-induced mitogen-activated protein kinase (MAPK) signaling pathway.[1] Crucially, studies have demonstrated that this compound suppresses the activation of Raf-1, a key serine/threonine-protein kinase downstream of VEGFR-2.[1]

A significant finding is that this compound's inhibitory action does not affect the activation of VEGFR-2 itself.[1] This indicates that this compound acts downstream of the receptor, specifically targeting the Raf-1 activation step. By blocking this critical juncture, this compound effectively halts the signal transduction cascade that would otherwise promote endothelial cell migration and proliferation. This targeted action also explains its preferential growth inhibition of human umbilical vein endothelial cells (HUVECs) over non-vascular endothelial cell lines.[1]

Azaspirene_VEGF_Signaling cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Raf1 Raf-1 VEGFR2->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Migration & Proliferation ERK->Proliferation This compound This compound This compound->Raf1 Inhibits Activation

Caption: this compound inhibits the VEGF signaling pathway by blocking Raf-1 activation.

Quantitative Data Summary

The anti-angiogenic activity of this compound has been quantified in several key experiments. The data highlights its potency in inhibiting endothelial cell migration and in vivo angiogenesis.

Assay TypeModel SystemParameterValueReference
Cell Migration AssayHuman Umbilical Vein Endothelial Cells (HUVEC)Effective Dose (ED100) for 100% inhibition of VEGF-induced migration27.1 µM[2]
In vivo Angiogenesis AssayChicken Chorioallantoic Membrane (CAM)Maximum Inhibition of tumor-induced angiogenesis (at 30 µ g/egg )23.6% - 45.3%[1]

Key Experimental Protocols

The following sections detail the methodologies used to ascertain the quantitative and mechanistic data presented.

HUVEC Migration Assay

This in vitro assay is used to evaluate the effect of a compound on the migration of endothelial cells, a key process in angiogenesis.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach confluence.

  • Wound Creation: A "wound" or scratch is created in the confluent monolayer of HUVECs using a sterile pipette tip.

  • Treatment: The cells are then treated with various concentrations of this compound in the presence of a migratory stimulus, such as VEGF. Control groups include cells treated with VEGF alone and a vehicle control.

  • Incubation & Imaging: The cells are incubated to allow for migration into the wounded area. Images of the wound are captured at the beginning of the experiment and after a set period (e.g., 24 hours).

  • Analysis: The rate of cell migration is quantified by measuring the closure of the wound area over time. The concentration of this compound that results in 100% inhibition of migration (ED100) is determined. This compound was found to completely inhibit HUVEC migration at a concentration of 27.1 µM without significant cytotoxicity.[6]

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is a widely used model to study angiogenesis and the effects of anti-angiogenic compounds.

  • Egg Incubation: Fertilized chicken eggs are incubated under controlled temperature and humidity.

  • Window Creation: On a specific day of incubation (e.g., day 4), a small window is carefully cut into the eggshell to expose the chorioallantoic membrane (CAM), a highly vascularized membrane.

  • Tumor Cell Implantation: Tumor cells are often implanted onto the CAM to induce a robust angiogenic response.

  • Compound Administration: A sterile filter paper disc or other delivery vehicle containing this compound (e.g., 30 µg) is placed onto the CAM. Control eggs receive a vehicle-only treatment.

  • Re-incubation and Observation: The eggs are resealed and incubated for a further period (e.g., 72 hours) to allow for blood vessel growth.

  • Analysis: The CAM is then excised and photographed. The degree of angiogenesis is quantified by measuring parameters such as the number, length, and density of blood vessels in the treated area compared to the control. This compound treatment was shown to reduce the number of tumor-induced blood vessels by 23.6% to 45.3%.[1]

CAM_Assay_Workflow cluster_workflow CAM Assay Experimental Workflow cluster_treatment Treatment Groups start Start: Fertilized Chicken Eggs incubate1 Incubate Eggs start->incubate1 window Create Window in Eggshell to Expose CAM incubate1->window implant Implant Tumor Cells (Optional) window->implant This compound Administer this compound (e.g., 30 µg/egg) implant->this compound control Administer Vehicle Control implant->control incubate2 Re-incubate This compound->incubate2 control->incubate2 excise Excise and Image CAM incubate2->excise analyze Quantify Angiogenesis (Blood Vessel Density) excise->analyze end End: Compare Treatment vs. Control analyze->end

Caption: Workflow for the in vivo Chicken Chorioallantoic Membrane (CAM) assay.

Conclusion

This compound demonstrates significant potential as a targeted anti-angiogenic agent. Its unique mechanism of inhibiting VEGF signaling downstream of the receptor, specifically at the level of Raf-1 activation, distinguishes it from many other angiogenesis inhibitors. The quantitative data from both in vitro and in vivo models confirm its efficacy in preventing endothelial cell migration and new blood vessel formation. These findings underscore the importance of further investigation into this compound and its derivatives for the development of novel cancer therapeutics.

References

Methodological & Application

Using Azaspirene in a human umbilical vein endothelial cell (HUVEC) migration assay.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2][3] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis, particularly cell migration, a key step in this process.[4][5] Azaspirene, a fungal metabolite isolated from Neosartorya sp., has been identified as a novel angiogenesis inhibitor.[1][6] This document provides detailed protocols for utilizing this compound in HUVEC migration assays to assess its inhibitory effects.

Mechanism of Action

This compound has been shown to inhibit HUVEC migration induced by Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[1][6] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound blocks the activation of Raf-1, a key downstream effector of VEGF receptor 2 (VEGFR2), without affecting the activation of VEGFR2 itself.[1] This targeted inhibition of a critical signaling node makes this compound a compound of interest for anti-angiogenic drug development. An effective dose of 27 µM has been reported to cause 100% inhibition of VEGF-induced HUVEC migration without significant cytotoxicity.[1][6]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a wound healing assay assessing the dose-dependent effect of this compound on VEGF-induced HUVEC migration.

Treatment GroupConcentration (µM)Wound Closure (%) (Mean ± SD)Inhibition of Migration (%)
Vehicle Control (DMSO)-5 ± 1.5-
VEGF (20 ng/mL)-85 ± 5.20
This compound + VEGF168 ± 4.820
This compound + VEGF545 ± 3.547
This compound + VEGF1025 ± 2.971
This compound + VEGF276 ± 2.199

Experimental Protocols

Two standard and widely accepted methods for assessing HUVEC migration are the Wound Healing (or Scratch) Assay and the Transwell (or Boyden Chamber) Assay.[7][8][9]

Protocol 1: HUVEC Wound Healing Assay

This assay measures the collective, two-dimensional migration of a sheet of cells.[8]

Materials and Reagents:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • p200 pipette tips or a specialized scratch tool

  • This compound (stock solution in DMSO)

  • VEGF

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed HUVECs into 24-well plates and culture until they form a confluent monolayer.[7]

  • Serum Starvation: Once confluent, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for 4-6 hours. This minimizes cell proliferation and synchronizes the cells.

  • Creating the "Wound": Gently and evenly scratch the cell monolayer with a sterile p200 pipette tip to create a cell-free gap.[7][8]

  • Washing: Wash the wells twice with PBS to remove detached cells and debris.[7]

  • Treatment: Add fresh low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.

  • Stimulation: Add VEGF (e.g., 20 ng/mL) to the appropriate wells to induce migration. Include a negative control group with no VEGF.

  • Image Acquisition (Time 0): Immediately after adding VEGF, capture images of the scratch in predefined locations for each well using an inverted microscope at 4x or 10x magnification.[10]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-18 hours.[7][11]

  • Image Acquisition (Final Time): After the incubation period, acquire images of the same predefined locations as at Time 0.

  • Data Analysis: Measure the area of the cell-free gap at both time points using image analysis software (e.g., ImageJ).[7] Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T0 - Area at Tfinal) / Area at T0] x 100

Protocol 2: HUVEC Transwell Migration Assay

This assay assesses the chemotactic migration of individual cells through a porous membrane.[9][12][13]

Materials and Reagents:

  • HUVECs

  • Endothelial Cell Basal Medium (EBM)

  • FBS

  • PBS

  • Trypsin-EDTA

  • 24-well Transwell inserts (8 µm pore size)

  • This compound (stock solution in DMSO)

  • VEGF

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet or DAPI)

  • Inverted microscope with a camera

Procedure:

  • Serum Starvation: Culture HUVECs to ~80-90% confluency, then serum-starve in EBM with 0.5% FBS for 4-6 hours.

  • Preparing the Lower Chamber: In the lower wells of a 24-well plate, add EBM containing VEGF as the chemoattractant.[12] Include a negative control with EBM + 0.5% FBS only.

  • Preparing the Upper Chamber: Harvest the serum-starved HUVECs using trypsin and resuspend them in EBM with 0.5% FBS at a density of 1 x 10^5 cells/mL.

  • Treatment: Add the desired concentrations of this compound or vehicle control to the HUVEC suspension and incubate for 30 minutes.

  • Cell Seeding: Add 100 µL of the treated HUVEC suspension to the upper chamber of each Transwell insert.[12]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Removing Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[12][13]

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[12] Subsequently, stain the cells with 0.1% Crystal Violet for 20 minutes.

  • Washing: Gently wash the inserts in water to remove excess stain.

  • Imaging and Quantification: Allow the membrane to dry. Image the stained, migrated cells using an inverted microscope. Count the number of migrated cells in several random fields of view for each insert.

Visualizations

G cluster_prep Cell Preparation cluster_assay Wound Healing Assay p1 Seed HUVECs in 24-well plate p2 Culture to confluence p1->p2 p3 Serum starve (4-6 hours) p2->p3 a1 Create scratch with pipette tip p3->a1 a2 Wash with PBS a1->a2 a3 Add this compound/ Vehicle a2->a3 a4 Add VEGF a3->a4 a5 Image (Time 0) a4->a5 a6 Incubate (12-18 hours) a5->a6 a7 Image (Final Time) a6->a7 a8 Analyze Wound Closure a7->a8

Caption: Workflow for the HUVEC Wound Healing Assay.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Promotes This compound This compound This compound->Raf1 Inhibits Activation

References

Application of Azaspirene in a chicken chorioallantoic membrane (CAM) assay.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Azaspirene is a fungal metabolite originally isolated from Neosartorya sp. that has been identified as a novel inhibitor of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][4] Consequently, inhibitors of angiogenesis are a compelling target for cancer therapy.[1][5] this compound has demonstrated potent anti-angiogenic properties by selectively inhibiting the proliferation and migration of endothelial cells, the primary cells lining blood vessels.[1][6]

The chicken chorioallantoic membrane (CAM) assay is a well-established and widely used in vivo model for studying angiogenesis.[7][8][9] The CAM is the highly vascularized extraembryonic membrane of a developing chicken embryo, which serves as an ideal platform to observe the formation of new blood vessels and to screen the pro- or anti-angiogenic effects of various compounds.[7][10] This model is cost-effective, relatively simple, and avoids the ethical complexities associated with rodent models, making it an excellent tool for the initial screening and validation of angiogenesis inhibitors like this compound.[9][11][12]

The mechanism of action for this compound's anti-angiogenic effect involves the targeted disruption of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] Specifically, this compound inhibits the activation of Raf-1, a key downstream kinase in the mitogen-activated protein kinase (MAPK) cascade, without affecting the VEGF receptor 2 (VEGFR-2) itself.[1][6] This blockade of Raf-1 activation suppresses the signaling required for endothelial cell migration and proliferation, thereby inhibiting the formation of new blood vessels.[1] Studies using the CAM assay have quantitatively confirmed the in vivo efficacy of this compound in reducing blood vessel formation.[1][6]

Quantitative Data

The anti-angiogenic activity of this compound has been quantified using the CAM assay. The data below summarizes the reported inhibitory effects.

CompoundDosage per EggAssay ModelObserved EffectReference
This compound30 µgChicken Chorioallantoic Membrane (CAM) Assay23.6% to 45.3% maximum inhibition of angiogenesis relative to controls.[1][6]

Experimental Protocols

This protocol details the procedure for evaluating the anti-angiogenic properties of this compound using the in ovo CAM model.

1. Materials and Equipment

  • Fertilized specific-pathogen-free (SPF) chicken eggs

  • Egg incubator with humidity control (37.5°C, 85% humidity)

  • This compound (stock solution in DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Thermostable, inert carriers (e.g., sterile filter paper disks, gelatin sponges)

  • Laminar flow hood

  • Egg candler

  • Rotary tool with a fine cutting disc or sterile scissors

  • Sterile forceps

  • Stereomicroscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

  • 70% ethanol for disinfection

  • Sterile parafilm or adhesive tape

2. Egg Incubation and Preparation

  • Clean the outer surface of fertilized chicken eggs with 70% ethanol and place them in an incubator at 37.5°C with 85% humidity.[13]

  • Incubate the eggs for 3-4 days. On day 3, create a small hole in the blunt end of the egg over the air sac. Apply gentle suction to detach the CAM from the shell membrane.

  • On embryonic day 4, use a rotary tool or scissors to carefully cut a 1 cm² window in the eggshell, exposing the underlying CAM.[11] Be cautious not to damage the membrane or embryo.

  • Seal the window with sterile parafilm or tape and return the eggs to the incubator until use (typically embryonic day 8-10).[13]

3. Preparation and Application of this compound

  • Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution with sterile PBS to achieve the desired final concentrations for testing. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent-induced toxicity or inflammation.

  • Saturate sterile carrier disks (e.g., 5 mm filter paper disks) with a defined volume (e.g., 10 µL) of the this compound solution or the vehicle control (PBS with the same percentage of DMSO).[9] Allow the solvent to evaporate briefly in a sterile environment.

  • On embryonic day 8 or 9, carefully open the sealed window and place the prepared carrier disk directly onto a relatively avascular area of the CAM, avoiding large pre-existing vessels.[9]

  • Reseal the window and return the eggs to the incubator for a further 48-72 hours.

4. Quantification and Data Analysis

  • After the incubation period (e.g., on embryonic day 11 or 12), open the eggs and examine the CAM under a stereomicroscope.

  • Capture high-resolution images of the area surrounding the carrier disk for both the treatment and control groups.

  • Quantify angiogenesis by counting the number of blood vessel branch points within a defined circular area around the disk.[13] Alternatively, vessel density, length, and avascular zones can be measured using image analysis software.[14]

  • The anti-angiogenic effect is expressed as the percentage of inhibition relative to the vehicle-treated control group.

  • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed inhibition. A minimum of 10 eggs per group is recommended for statistical validity.[15]

Visualizations: Signaling Pathways and Workflows

Azaspirene_Pathway VEGF Signaling Pathway Inhibition by this compound cluster_EC Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Raf1 Raf-1 VEGFR2->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes This compound This compound This compound->Raf1  Inhibits Activation CAM_Workflow This compound CAM Assay Experimental Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase Incubation 1. Incubate Fertilized Eggs (3 days, 37.5°C) Windowing 2. Create Window in Eggshell Incubation->Windowing Reincubation 3. Re-incubate until Day 8 Windowing->Reincubation Prep_Compound 4. Prepare this compound & Control on Carrier Disks Reincubation->Prep_Compound Application 5. Apply Disks to CAM Prep_Compound->Application Incubate_Treat 6. Incubate for 48-72 hours Application->Incubate_Treat Imaging 7. Image CAM Vasculature Incubate_Treat->Imaging Quantify 8. Quantify Blood Vessels (Branch points, Density) Imaging->Quantify Analyze 9. Statistical Analysis Quantify->Analyze

References

Application Notes and Protocols: Assessing Raf-1 Kinase Inhibition by Azaspirene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaspirene is a fungal metabolite that has demonstrated anti-angiogenic properties by selectively inhibiting the Raf-1 kinase signaling pathway. These application notes provide a comprehensive set of protocols to assess the inhibitory effect of this compound on Raf-1 kinase activity and its downstream cellular consequences. The methodologies detailed herein cover in vitro biochemical assays, cell-based functional assays, and an in vivo angiogenesis model.

Overview of the Raf-1 Signaling Pathway and this compound's Mechanism of Action

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Raf-1 (or c-Raf) is a serine/threonine-protein kinase that acts as a central component of this pathway.[2][3] Upon activation by growth factors like Vascular Endothelial Growth Factor (VEGF), the receptor tyrosine kinase (RTK) activates Ras, which in turn recruits and activates Raf-1 at the cell membrane.[1] Activated Raf-1 then phosphorylates and activates MEK1 and MEK2, which subsequently phosphorylate and activate ERK1 and ERK2.[4][5][6] Activated ERK translocates to the nucleus to regulate gene expression, leading to cellular responses such as proliferation and migration.

This compound has been shown to inhibit angiogenesis by specifically blocking the activation of Raf-1.[7][8] Notably, it suppresses VEGF-induced phosphorylation of Raf-1 in Human Umbilical Vein Endothelial Cells (HUVECs) without affecting the upstream VEGF receptor KDR/Flk-1 or the assembly of the Hsp90-Raf-1-MEK complex.[7][8] This targeted inhibition leads to the suppression of downstream MEK and ERK phosphorylation, resulting in the inhibition of endothelial cell migration and proliferation.

Raf1_Pathway VEGF VEGF VEGFR VEGFR (KDR/Flk-1) VEGF->VEGFR Ras Ras VEGFR->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK1/2 Raf1->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Migration, Angiogenesis Nucleus->Proliferation This compound This compound This compound->Raf1 Inhibition of Activation

Figure 1: Raf-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound from published studies.[7][8]

Table 1: In Vitro Efficacy of this compound

Assay TypeCell LineTreatmentConcentrationEffect
Cell MigrationHUVECThis compound27 µmol/L100% inhibition
Raf-1 PhosphorylationHUVECThis compound8, 27, 81 µmol/LDose-dependent inhibition
MEK1/2 PhosphorylationHUVECThis compound8, 27, 81 µmol/LDose-dependent inhibition
ERK1/2 PhosphorylationHUVECThis compound8, 27, 81 µmol/LDose-dependent inhibition
Cell GrowthHUVECThis compound81.4 µmol/LPreferential inhibition
Cell GrowthNIH3T3, HeLa, MSS31, MCF-7This compound81.4 µmol/LNo significant inhibition

Table 2: In Vivo Efficacy of this compound

Assay TypeModelTreatmentDoseEffect
AngiogenesisChicken Chorioallantoic Membrane (CAM)This compound30 µ g/egg 23.6 - 45.3% inhibition

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the inhibition of Raf-1 by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Assay KinaseAssay Biochemical Raf-1 Kinase Assay IP_Western Immunoprecipitation & Western Blot Analysis (p-Raf-1, p-MEK, p-ERK) HUVEC_Culture HUVEC Cell Culture & Treatment HUVEC_Culture->IP_Western Viability Cell Viability Assay (MTT/MTS) HUVEC_Culture->Viability Migration Cell Migration Assay (Transwell) HUVEC_Culture->Migration CAM_Assay Chicken Chorioallantoic Membrane (CAM) Assay

Figure 2: Workflow for assessing this compound's inhibition of Raf-1.

HUVEC Cell Culture and Treatment

This protocol describes the basic culture of Human Umbilical Vein Endothelial Cells (HUVECs), which are a primary model for studying angiogenesis.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Gelatin-coated culture flasks/plates

  • This compound stock solution (in DMSO)

  • VEGF stock solution

Protocol:

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin on gelatin-coated flasks.[1][9][10]

  • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, seed HUVECs into appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

  • Once cells reach 70-80% confluency, starve them in a serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 8, 27, 81 µmol/L) or vehicle control (DMSO) for 1 hour.

  • Stimulate the cells with VEGF (e.g., 12.5 ng/mL) for the desired time (e.g., 5-15 minutes for signaling studies).

  • Proceed with cell lysis for protein analysis or other downstream assays.

In Vitro Raf-1 Kinase Assay

This assay directly measures the enzymatic activity of Raf-1 by quantifying the phosphorylation of its direct substrate, MEK1.

Materials:

  • Active recombinant human Raf-1 enzyme

  • Kinase-inactive recombinant human MEK1 substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution

  • This compound

  • [γ-³²P]ATP (for radiometric assay) or anti-phospho-MEK1/2 antibody (for non-radiometric assay)

Protocol (Non-radiometric):

  • Prepare a reaction mixture containing kinase assay buffer, inactive MEK1 substrate, and the desired concentration of this compound or vehicle control.

  • Add active Raf-1 enzyme to the mixture and incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding ATP (final concentration typically 10-100 µM).

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by Western blot using an antibody specific for MEK1/2 phosphorylated at Ser217/221.[3][6][11][12]

Immunoprecipitation and Western Blot Analysis

This protocol is used to assess the phosphorylation status of Raf-1, MEK, and ERK in HUVECs following treatment with this compound.

Materials:

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • Anti-Raf-1 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Primary antibodies: anti-phospho-Raf-1 (Ser338), anti-phospho-MEK1/2 (Ser217/221), anti-phospho-ERK1/2 (Thr202/Tyr204), and antibodies for total Raf-1, MEK, ERK, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Lyse the treated HUVECs with ice-cold lysis buffer.[13]

  • Clarify the lysates by centrifugation.

  • For Raf-1 phosphorylation, immunoprecipitate Raf-1 from the cell lysates using an anti-Raf-1 antibody and protein A/G beads.[14][15]

  • Wash the immunoprecipitates extensively with lysis buffer.

  • Elute the protein by boiling in SDS-PAGE loading buffer.

  • Separate the proteins from the cell lysates and immunoprecipitates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • HUVECs

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

Protocol:

  • Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-72 hours.

  • Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[16][17][18]

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Migration Assay (Transwell Assay)

This assay assesses the ability of HUVECs to migrate towards a chemoattractant, a key process in angiogenesis.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • HUVECs

  • Serum-free medium

  • Medium with chemoattractant (e.g., VEGF or 10% FBS)

  • Cotton swabs

  • Methanol for fixation

  • Crystal Violet or DAPI for staining

Protocol:

  • Seed HUVECs in the upper chamber of the Transwell inserts in a serum-free medium.[7][8]

  • Add the medium containing the chemoattractant to the lower chamber.

  • Add different concentrations of this compound to both the upper and lower chambers.

  • Incubate for 4-24 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with Crystal Violet or DAPI.

  • Count the number of migrated cells in several fields of view under a microscope.

Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to evaluate the effect of this compound on the formation of new blood vessels.

Materials:

  • Fertilized chicken eggs

  • Incubator

  • Sterile filter paper disks or sponges

  • This compound solution

  • Stereomicroscope

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

  • On embryonic day 6-7, place a sterile filter paper disk or sponge soaked with this compound solution (e.g., 30 µg in a small volume) or vehicle control onto the CAM.[2][19][20][21][22]

  • Reseal the window and return the eggs to the incubator for another 2-3 days.

  • On embryonic day 9-10, open the eggs and examine the CAM under a stereomicroscope.

  • Quantify angiogenesis by counting the number of blood vessel branch points within the area of the disk.

  • The percentage of inhibition is calculated relative to the vehicle-treated controls.

Troubleshooting and Interpretation of Results

  • High background in Western blots: Ensure complete blocking of the membrane and optimize antibody concentrations. The use of phosphatase inhibitors in the lysis buffer is crucial for analyzing phosphorylation.

  • Low signal in kinase assay: Check the activity of the recombinant enzyme and the integrity of the ATP. Ensure optimal reaction conditions (temperature, time, buffer composition).

  • Variability in CAM assay: This assay can have inherent variability. Use a sufficient number of eggs per group and ensure consistent placement of the disks.

  • Interpretation: A consistent pattern of results across the different assays provides strong evidence for Raf-1 inhibition. For example, this compound should inhibit Raf-1 kinase activity in the biochemical assay, reduce p-MEK and p-ERK levels in HUVECs, decrease HUVEC migration and viability, and inhibit angiogenesis in the CAM assay. The preferential effect on HUVECs compared to other cell types is a key characteristic of this compound's activity.[7][8]

References

Preparation of Azaspirene for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene is a fungal-derived compound that has been identified as a potent inhibitor of angiogenesis, the physiological process involving the growth of new blood vessels.[1] This process is crucial in tumor progression and metastasis, making its inhibition a key target in cancer therapy. This compound exerts its anti-angiogenic effects by selectively targeting the Raf-1 signaling pathway, a critical component of the broader mitogen-activated protein kinase (MAPK) cascade that regulates cell proliferation and survival. Specifically, this compound has been shown to suppress Raf-1 activation induced by Vascular Endothelial Growth Factor (VEGF) without affecting the upstream VEGF receptor 2 (VEGFR2).[1][2]

These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on assessing its anti-angiogenic and cytotoxic effects. The information is intended to guide researchers in designing and executing robust in vitro studies.

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the known quantitative data regarding the biological activity of this compound and its analogs. It is important to note that while this compound preferentially inhibits the growth of Human Umbilical Vein Endothelial Cells (HUVECs) over several cancer cell lines, specific IC50 values for cancer cell viability are not widely reported in the literature.[1][2] Researchers are encouraged to determine the IC50 values for their specific cell lines of interest.

ParameterCell LineValueReference
IC50 (Cell Migration)HUVEC31.5 µM (for analogs)[3]
Effective Dose (Migration Inhibition)HUVEC100% inhibition at 27 µM[1][2]
IC50 (Viability)NIH3T3, HeLa, MSS31, MCF-7Data not available[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted to working concentrations for various cell culture experiments.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Solvent Selection: Based on its organic nature and common practice for similar small molecules, DMSO is the recommended solvent for dissolving this compound.[4]

  • Stock Solution Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for small volumes to be added to cell culture media, minimizing the final DMSO concentration.

  • Preparation Steps:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh a small amount of this compound powder into the tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound will be required for this calculation.

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Sterilization: The DMSO stock solution is considered sterile due to the nature of the solvent. No further filtration is required.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Protocol 2: Treatment of Cells with this compound

This protocol outlines the general procedure for treating adherent or suspension cells with this compound in a multi-well plate format.

Materials:

  • Cultured cells (e.g., HUVECs, cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well)

  • Pipettes and sterile, filtered pipette tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed the cells in the multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

    • For suspension cells, seed the cells directly into the wells at the desired density.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture medium is consistent across all treatment groups (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully remove the existing medium from the wells (for adherent cells).

    • Add the appropriate volume of the prepared this compound working solutions to the corresponding wells.

    • Include a "vehicle control" group, which consists of cells treated with the same concentration of DMSO as the highest this compound concentration group.

    • Include an "untreated control" group with fresh medium only.

  • Incubation:

    • Return the plate to the incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis:

    • Following incubation, proceed with the desired downstream assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, cell migration assays, or western blotting for signaling pathway analysis.

Visualizations

Signaling Pathway of Angiogenesis Inhibition by this compound

Azaspirene_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Ras Ras VEGFR2->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Migration, Survival Nucleus->Proliferation Promotes This compound This compound This compound->Raf1 Inhibits

Caption: this compound inhibits angiogenesis by blocking Raf-1 activation in the VEGF signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Azaspirene_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prepare_working Prepare Working Solutions (Dilute Stock in Media) prep_stock->prepare_working treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells prepare_working->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 of this compound on cultured cells.

References

Application Notes and Protocols for Monitoring Azaspirene's Impact on Tumor Microvessel Density

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspirene, a fungal-derived compound, has demonstrated notable anti-angiogenic properties, positioning it as a promising candidate for cancer therapy.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. A key indicator of tumor angiogenesis is microvessel density (MVD), and quantifying changes in MVD is crucial for evaluating the efficacy of anti-angiogenic agents like this compound.

These application notes provide detailed methodologies for assessing the impact of this compound on tumor MVD through both in vivo and in vitro models. The protocols outlined below are intended to guide researchers in obtaining robust and reproducible data.

Mechanism of Action: this compound's Anti-Angiogenic Effect

This compound exerts its anti-angiogenic effects by intervening in the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Specifically, it has been shown to suppress the activation of Raf-1, a downstream kinase in the VEGF receptor 2 (VEGFR2) signaling cascade, without affecting the activation of VEGFR2 itself.[1][2] This inhibition ultimately hinders endothelial cell migration and proliferation, which are essential for the formation of new blood vessels.

Azaspirene_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Raf1 Raf-1 VEGFR2->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation This compound This compound This compound->Raf1

Figure 1: this compound's inhibition of the VEGF signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the effect of this compound analogs on tumor microvessel density in a uterine carcinosarcoma xenograft mouse model.

Treatment GroupMean Microvessel Density (MVD) ± SDp-value (vs. Control)
Control18.3 ± 2.1-
(-)-Azaspirene analog8.2 ± 1.8< 0.001
(+)-Azaspirene analog8.5 ± 1.9< 0.001
Data sourced from a study on FU-MMT-3 xenografted tumors in nude mice. MVD was quantified by CD31 immunostaining.[1]

Experimental Protocols

Detailed protocols for key experiments to assess this compound's impact on tumor MVD are provided below.

In Vivo Tumor Xenograft Model and Microvessel Density Analysis

This protocol describes the establishment of a tumor xenograft model in mice and the subsequent analysis of MVD using immunohistochemistry.

Xenograft_Workflow cluster_workflow Xenograft and MVD Analysis Workflow Cell_Culture Tumor Cell Culture (e.g., FU-MMT-3) Implantation Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Treatment Treatment with this compound Analogs or Vehicle Implantation->Treatment Tumor_Resection Tumor Resection and Processing Treatment->Tumor_Resection IHC Immunohistochemistry (CD31 Staining) Tumor_Resection->IHC Imaging Microscopic Imaging IHC->Imaging Quantification Quantification of MVD Imaging->Quantification

Figure 2: Workflow for in vivo MVD analysis.

Materials:

  • Human tumor cell line (e.g., FU-MMT-3 uterine carcinosarcoma)

  • Female athymic nude mice (6-8 weeks old)

  • This compound analogs

  • Vehicle control (e.g., sterile saline)

  • Matrigel (optional, for improved tumor take)

  • Primary antibody: anti-CD31 (PECAM-1)

  • Secondary antibody (e.g., HRP-conjugated)

  • DAB substrate kit

  • Hematoxylin

  • Microscope with digital camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Culture and Implantation:

    • Culture tumor cells to 80% confluency.

    • Harvest and resuspend cells in sterile PBS or culture medium. A cell viability check (e.g., trypan blue) is recommended.

    • Subcutaneously inject 1 x 106 to 5 x 106 cells (in a volume of 100-200 µL, optionally mixed with Matrigel) into the flank of each mouse.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

    • Administer this compound analogs (e.g., 30 mg/kg) or vehicle control intraperitoneally or via oral gavage according to the desired dosing schedule (e.g., daily for 6 weeks).

    • Monitor tumor growth and animal well-being regularly.

  • Tumor Resection and Processing:

    • At the end of the treatment period, euthanize the mice and resect the tumors.

    • Fix the tumors in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue and embed in paraffin.

  • Immunohistochemistry (IHC) for CD31:

    • Cut 4-5 µm sections from the paraffin-embedded tumor blocks and mount on charged slides.

    • Deparaffinize and rehydrate the sections.

    • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary anti-CD31 antibody (e.g., at a 1:100 dilution) overnight at 4°C.

    • Wash and incubate with a biotinylated secondary antibody.

    • Wash and incubate with an avidin-biotin-peroxidase complex.

    • Develop the signal with a DAB substrate, resulting in a brown precipitate at the site of the antigen.

    • Counterstain with hematoxylin.

    • Dehydrate and mount the slides.

  • Quantification of Microvessel Density (MVD):

    • Scan the entire tumor section at low magnification to identify "hot spots" of high vascularity.

    • At high magnification (e.g., 200x or 400x), count the number of CD31-positive vessels in three to five hot spots.

    • The average vessel count per field represents the MVD.

    • Alternatively, use image analysis software to quantify the percentage of the CD31-positive area.

Ex Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established model to study angiogenesis ex vivo.

Materials:

  • Fertilized chicken eggs

  • Sterile PBS

  • Thermostable plastic rings or filter paper discs

  • This compound

  • VEGF (as a positive control for angiogenesis)

  • Stereomicroscope

  • Digital camera

Protocol:

  • Egg Preparation:

    • Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

    • On day 3 or 4, create a small window in the eggshell to expose the CAM.

  • Assay Setup:

    • Gently place a sterile plastic ring or filter paper disc onto the CAM.

    • Apply this compound (e.g., 30 µ g/egg ), vehicle control, or VEGF to the top of the ring/disc.

  • Incubation and Observation:

    • Seal the window and return the eggs to the incubator for 48-72 hours.

    • After incubation, observe the CAM under a stereomicroscope and capture images.

  • Quantification:

    • Quantify the number of blood vessel branch points within the area of the ring/disc. A significant reduction in vessel branching in the this compound-treated group compared to the control indicates anti-angiogenic activity.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in a 3D matrix.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plate

  • This compound

  • Inverted microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw the basement membrane extract on ice.

    • Coat the wells of a pre-chilled 96-well plate with the extract (50-100 µL/well).

    • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in a serum-reduced medium.

    • Seed the HUVECs (e.g., 1-2 x 104 cells/well) onto the solidified gel.

    • Add different concentrations of this compound or vehicle control to the wells.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 4-18 hours.

    • Observe the formation of tube-like structures under an inverted microscope.

    • Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner, such as the table provided above. Statistical analysis should be performed to determine the significance of the observed effects. A significant decrease in MVD in this compound-treated groups compared to the control group provides strong evidence for its anti-angiogenic activity.

By employing these detailed protocols and data analysis strategies, researchers can effectively monitor and quantify the impact of this compound on tumor microvessel density, contributing to the development of novel anti-cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Azaspirene Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Azaspirene in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and suggested solutions.

Issue 1: Decreased sensitivity or acquired resistance to this compound in your cancer cell line.

  • Potential Cause 1: Reactivation of the MAPK Pathway

    • Cancer cells can develop resistance to Raf inhibitors by reactivating the downstream MAPK pathway. This can occur through various mechanisms, including acquired mutations in genes like RAS or through the overexpression or altered dimerization of RAF isoforms.[1][2][3][4]

  • Suggested Solution:

    • Western Blot Analysis: Perform western blotting to assess the phosphorylation status of MEK and ERK in your resistant cell line compared to the parental, sensitive line, both with and without this compound treatment. Persistent or recovered phosphorylation of MEK/ERK in the presence of this compound suggests pathway reactivation.

    • Combination Therapy: Consider co-treating your resistant cells with a MEK inhibitor (e.g., Trametinib) to dually inhibit the pathway.[5] This can often overcome resistance mediated by upstream reactivation.

    • Gene Sequencing: Sequence key genes in the MAPK pathway, such as KRAS, NRAS, and BRAF, to identify potential acquired mutations that could be driving resistance.

  • Potential Cause 2: Activation of Bypass Signaling Pathways

    • Cells can compensate for the inhibition of one signaling pathway by upregulating alternative, parallel pathways to promote survival and proliferation. A common bypass pathway in the context of Raf inhibition is the PI3K/AKT/mTOR pathway.[1][3]

  • Suggested Solution:

    • Phospho-Kinase Array: Use a phospho-kinase array to screen for the activation of a wide range of signaling pathways in your resistant cells compared to the parental line.

    • Targeted Inhibition: If a bypass pathway is identified (e.g., increased phosphorylation of AKT), test the efficacy of combining this compound with an inhibitor of that pathway (e.g., a PI3K or AKT inhibitor).

    • Western Blot Analysis: Confirm the activation of the suspected bypass pathway by performing western blots for key phosphorylated proteins (e.g., p-AKT, p-mTOR).

Issue 2: Intrinsic resistance to this compound in a new cancer cell line.

  • Potential Cause 1: Pre-existing Mutations

    • The cell line may harbor pre-existing mutations that make it inherently resistant to Raf-1 inhibition. For example, mutations in downstream components of the MAPK pathway (e.g., MEK1) can render the cells independent of Raf-1 signaling.[3]

  • Suggested Solution:

    • Genomic Profiling: Before starting experiments, perform genomic profiling of your cell line to identify any mutations in key cancer-related genes, particularly those in the MAPK and PI3K/AKT pathways.

    • Alternative Therapeutic Strategies: If a downstream mutation is present, this compound monotherapy is unlikely to be effective. Consider using inhibitors that target proteins further down the signaling cascade or exploring entirely different therapeutic approaches.

  • Potential Cause 2: High Expression of Alternative Pro-Angiogenic Factors

    • Since this compound has anti-angiogenic effects, intrinsic resistance could be mediated by the tumor cells' reliance on alternative pro-angiogenic signaling pathways that are not dependent on Raf-1, such as those driven by fibroblast growth factor (FGF) or platelet-derived growth factor (PDGF).[6][7]

  • Suggested Solution:

    • ELISA or Proteome Profiler: Measure the levels of various secreted pro-angiogenic factors in the conditioned media from your cancer cell line.

    • Multi-Targeted Kinase Inhibitors: Test the efficacy of multi-targeted kinase inhibitors that block several pro-angiogenic receptor tyrosine kinases simultaneously.

    • Combination Therapy: Combine this compound with antibodies or small molecule inhibitors that target other key angiogenic pathways, such as the VEGF or FGF pathways.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungal product that acts as an angiogenesis inhibitor by blocking the activation of Raf-1.[9][10] This suppression of Raf-1 activation disrupts the downstream mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for endothelial cell proliferation and migration, key processes in the formation of new blood vessels (angiogenesis).[9]

Q2: My cells have become resistant to this compound. What is the most likely molecular mechanism?

A2: While specific resistance mechanisms to this compound are not yet extensively documented, based on resistance patterns to other Raf inhibitors, the most probable causes are:

  • Reactivation of the MAPK pathway: This can happen through mutations in upstream activators like RAS genes or through amplification or dimerization of RAF kinases.[1][2][4]

  • Activation of bypass signaling pathways: The PI3K/AKT/mTOR pathway is a common escape route that promotes cell survival and proliferation when the MAPK pathway is inhibited.[1][3]

Q3: How can I experimentally confirm the mechanism of resistance in my cell line?

A3: A multi-step approach is recommended:

  • Biochemical Analysis: Use Western blotting to compare the phosphorylation levels of key proteins in the MAPK (p-MEK, p-ERK) and PI3K/AKT (p-AKT, p-S6K) pathways between your sensitive and resistant cell lines, with and without this compound treatment.

  • Genetic Analysis: Perform targeted sequencing of key oncogenes and tumor suppressor genes (e.g., KRAS, NRAS, BRAF, PIK3CA, PTEN) to identify any acquired mutations in the resistant cells.

  • Functional Assays: Use specific inhibitors for the suspected resistance pathways (e.g., MEK inhibitors, PI3K inhibitors) in combination with this compound to see if sensitivity can be restored in your resistant cell line.

Q4: Are there any known combination strategies to overcome this compound resistance?

A4: While specific combination therapies with this compound are still under investigation, based on its mechanism of action as a Raf inhibitor, the following combination strategies are rational approaches to test:

  • This compound + MEK inhibitor: To achieve a more complete shutdown of the MAPK pathway.[5]

  • This compound + PI3K/AKT inhibitor: To block the most common bypass pathway.

  • This compound + other anti-angiogenic agents: To target multiple pro-angiogenic pathways simultaneously (e.g., with a VEGFR inhibitor).[8][11]

Data Presentation

Table 1: Hypothetical IC50 Values for this compound and Combination Therapies in Sensitive and Resistant Cell Lines.

Cell LineTreatmentIC50 (µM)
Parental (Sensitive)This compound2.5
ResistantThis compound35.0
ResistantThis compound + MEK Inhibitor (1 µM)4.2
ResistantThis compound + PI3K Inhibitor (1 µM)6.8

Table 2: Hypothetical Relative Phosphorylation Levels from Western Blot Analysis.

Cell LineTreatmentp-ERK / Total ERKp-AKT / Total AKT
Parental (Sensitive)Control1.01.0
Parental (Sensitive)This compound (5 µM)0.21.1
ResistantControl1.52.8
ResistantThis compound (5 µM)1.32.9

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated and Total Kinases

  • Cell Lysis:

    • Culture sensitive and resistant cells to 80-90% confluency.

    • Treat cells with this compound and/or other inhibitors at the desired concentrations for the specified time.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and any combination drugs.

    • Treat the cells with the drugs for 48-72 hours. Include a vehicle-only control.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization:

    • Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the IC50 values by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Azaspirene_Mechanism_of_Action VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS Raf1 Raf-1 RAS->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis This compound This compound This compound->Raf1 Inhibits

Caption: this compound's mechanism of action via Raf-1 inhibition.

Resistance_Mechanisms cluster_mapk MAPK Pathway cluster_pi3k Bypass Pathway (PI3K/AKT) RAS RAS (e.g., KRAS mutation) Raf1 Raf-1 RAS->Raf1 MEK MEK RAS->MEK Pathway Reactivation Raf1->MEK ERK ERK MEK->ERK Proliferation_MAPK Proliferation ERK->Proliferation_MAPK RTK RTK RTK->Proliferation_MAPK Bypass Activation PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->Raf1 Inhibits

Caption: Key resistance mechanisms to this compound.

Experimental_Workflow Start Observe this compound Resistance WB_MAPK Western Blot: p-ERK, p-MEK Start->WB_MAPK WB_PI3K Western Blot: p-AKT Start->WB_PI3K Sequencing Sequence MAPK Pathway Genes (e.g., KRAS, NRAS) Start->Sequencing Decision Identify Mechanism WB_MAPK->Decision WB_PI3K->Decision Sequencing->Decision Combo_MEKi Test Combination: This compound + MEK Inhibitor Decision->Combo_MEKi MAPK Reactivation Combo_PI3Ki Test Combination: This compound + PI3K Inhibitor Decision->Combo_PI3Ki PI3K/AKT Activation Other Investigate Other Mechanisms Decision->Other No Clear Mechanism

Caption: Workflow to investigate this compound resistance.

References

Technical Support Center: Purification of Azaspirene and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for Azaspirene and its synthetic intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its key intermediates, such as the γ-lactam and the α,β-epoxy-γ-hydroxy-γ-lactam.

1. Column Chromatography Issues

Problem Possible Cause Suggested Solution
Poor separation of this compound or intermediates from impurities Incorrect stationary phase or mobile phase composition.- Stationary Phase: Silica gel is commonly used. If separation is poor, consider using a different grade of silica (e.g., finer mesh size for higher resolution) or an alternative stationary phase like alumina. - Mobile Phase: Optimize the solvent system. A common mobile phase for these types of compounds is a gradient of ethyl acetate in hexanes. For highly polar intermediates, adding a small percentage of methanol to the ethyl acetate may be necessary. Perform small-scale TLC experiments with various solvent systems to determine the optimal mobile phase for separation before running a column.
Product elutes with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) and gradually increase the polarity.
Product does not elute from the column The mobile phase is not polar enough, or the compound is adsorbing irreversibly to the stationary phase.- Increase the polarity of the mobile phase. If a gradient is being used, extend the gradient to a more polar composition. - If the compound is suspected to be acidic or basic, adding a small amount of a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) can improve elution. - In cases of strong adsorption to silica, switching to a less acidic stationary phase like neutral alumina might be beneficial.
Streaking or tailing of spots on TLC and broad peaks in column chromatography The compound may be acidic or basic, interacting strongly with the stationary phase. The sample may be overloaded.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds) to improve peak shape. - Ensure the sample is not overloaded on the TLC plate or the column. For column chromatography, the amount of crude material should typically be 1-5% of the mass of the stationary phase.
Co-elution of closely related impurities Diastereomers or other structurally similar byproducts may have very similar polarities.- Employ a high-resolution separation technique such as preparative HPLC. - If using flash chromatography, a very shallow solvent gradient and a long column can improve the separation of closely eluting compounds.

2. Recrystallization Issues

Problem Possible Cause Suggested Solution
Compound does not crystallize The compound is too soluble in the chosen solvent, even at low temperatures. The solution is supersaturated but requires nucleation.- Choose a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common recrystallization solvents for lactams and related structures include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water. - If the compound is too soluble, add a less polar "anti-solvent" dropwise to the solution at an elevated temperature until turbidity is observed, then allow it to cool slowly. - To induce nucleation, scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
Oiling out instead of crystallization The melting point of the compound is lower than the boiling point of the solvent, or the compound is impure.- Use a lower-boiling point solvent system. - Ensure the crude material is of sufficient purity before attempting recrystallization. An initial purification by column chromatography may be necessary. - Dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise while vigorously stirring to induce crystallization.
Low recovery of purified product The compound has significant solubility in the solvent even at low temperatures. Too much solvent was used.- Minimize the amount of hot solvent used to dissolve the crude product. - After crystallization, cool the flask in an ice bath or refrigerator for an extended period to maximize crystal formation. - Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Crystals are colored despite the pure compound being colorless Colored impurities are trapped in the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly. - A second recrystallization may be necessary to remove residual colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of this compound that require purification?

A1: The key intermediates that typically require careful purification are the γ-lactam intermediate and the α,β-epoxy-γ-hydroxy-γ-lactam intermediate. The purity of these intermediates is crucial for the success of subsequent synthetic steps.

Q2: What are some common impurities encountered during the synthesis and purification of this compound?

A2: Common impurities may include unreacted starting materials, diastereomers formed during reactions, byproducts from side reactions (e.g., over-oxidation, incomplete cyclization), and residual solvents. The specific impurity profile will depend on the synthetic route employed.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring column chromatography. It is recommended to use a developing solvent system for TLC that gives your desired compound an Rf value between 0.2 and 0.4 for optimal separation visualization. Staining with potassium permanganate or other suitable stains can help visualize compounds that are not UV-active.

Q4: What is the best way to remove residual solvents from my purified this compound sample?

A4: After purification, residual solvents can be removed by drying the sample under high vacuum. If solvents with high boiling points are used, gentle heating while under vacuum may be necessary. Lyophilization can also be an effective method for removing certain solvents and obtaining a fluffy solid.

Q5: My purified this compound appears to be degrading. What are the potential causes and how can I prevent this?

A5: this compound and its intermediates may be sensitive to light, air (oxidation), or extreme pH. It is advisable to store purified samples under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures. Avoid exposure to strong acids or bases unless required for a specific synthetic step.

Experimental Protocols

General Protocol for Flash Column Chromatography Purification

  • Sample Preparation: Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent. If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. The specific gradient will depend on the polarity of the target compound and impurities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Typical Purification Parameters for this compound Intermediates (Illustrative)

IntermediatePurification MethodStationary PhaseMobile Phase / Solvent SystemTypical Yield (%)Typical Purity (%)
γ-LactamFlash ChromatographySilica Gel10-50% Ethyl Acetate in Hexanes75-85>95
α,β-Epoxy-γ-hydroxy-γ-lactamFlash ChromatographySilica Gel30-70% Ethyl Acetate in Hexanes60-70>95
This compoundRecrystallization-Ethyl Acetate / Hexanes80-90>98

Note: The values in this table are illustrative and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction_1 γ-Lactam Formation Start->Reaction_1 Intermediate_1 Crude γ-Lactam Reaction_1->Intermediate_1 Purification_1 Column Chromatography Intermediate_1->Purification_1 Reaction_2 Epoxidation Intermediate_2 Crude Epoxy-Lactam Reaction_2->Intermediate_2 Purification_2 Column Chromatography Intermediate_2->Purification_2 Reaction_3 Final Steps Final_Product Crude this compound Reaction_3->Final_Product Purification_3 Recrystallization Final_Product->Purification_3 Analysis_1 TLC / LC-MS Purification_1->Analysis_1 Purity Check Analysis_2 TLC / LC-MS Purification_2->Analysis_2 Purity Check Analysis_3 NMR / HRMS Purification_3->Analysis_3 Final Product Analysis Analysis_1->Reaction_2 Pure γ-Lactam Analysis_2->Reaction_3 Pure Epoxy-Lactam

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound and its intermediates.

Troubleshooting_Logic cluster_chromatography Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting Start Purification Issue Identified Q1 Is the issue with Column Chromatography? Start->Q1 Q2 Is the issue with Recrystallization? Start->Q2 C1 Poor Separation Q1->C1 Yes C2 No Elution Q1->C2 Yes C3 Co-elution Q1->C3 Yes R1 No Crystals Form Q2->R1 Yes R2 Oiling Out Q2->R2 Yes R3 Low Recovery Q2->R3 Yes S1 Optimize Mobile Phase C1->S1 S2 Increase Polarity C2->S2 S3 Use Preparative HPLC C3->S3 S4 Change Solvent / Induce Nucleation R1->S4 S5 Use Lower Boiling Point Solvent R2->S5 S6 Minimize Solvent / Cool Longer R3->S6

Caption: A decision-making diagram for troubleshooting common purification issues.

How to minimize off-target effects of Azaspirene in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azaspirene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular assays while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a fungal-derived angiogenesis inhibitor. Its primary mechanism of action is the inhibition of Raf-1 (also known as C-RAF), a key serine/threonine kinase in the MAPK/ERK signaling pathway. By blocking Raf-1 activation, this compound suppresses downstream signaling cascades that are crucial for cell proliferation and migration, particularly in endothelial cells.[1] It has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF) without affecting the activation of the VEGF receptor 2 (KDR/Flk-1).[1]

Q2: What are the known on-target effects of this compound in cellular assays?

A2: The primary on-target effect of this compound is the inhibition of the Raf-1 kinase, leading to a reduction in the phosphorylation of its downstream substrate, MEK1/2. This results in the suppression of the entire MAPK/ERK pathway, which can be observed by a decrease in phosphorylated ERK1/2. In cellular assays, this manifests as an inhibition of angiogenesis, demonstrated by reduced endothelial cell migration and proliferation.[1] this compound has shown preferential growth inhibition of HUVECs over several non-vascular endothelial cell lines.[1]

Q3: What are the potential off-target effects of this compound?

A3: Currently, there is no publicly available, comprehensive off-target profile for this compound from large-scale screening assays like kinome scans. However, like many kinase inhibitors, this compound may have off-target effects. Potential off-targets could include other kinases with structurally similar ATP-binding pockets. Researchers should be aware of the possibility of off-target effects and are encouraged to perform experiments to assess the specificity of this compound in their specific cellular model.

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your assay through dose-response experiments. An effective concentration for inhibiting HUVEC migration has been reported as 27 µM.[1]

  • Perform Control Experiments: Include appropriate controls to distinguish on-target from off-target effects. This can include using a structurally related but inactive analog of this compound if available, or using cell lines where the target (Raf-1) has been knocked down or knocked out.

  • Orthogonal Approaches: Confirm key findings using an alternative method that does not rely on a small molecule inhibitor. For example, use siRNA or shRNA to specifically knock down Raf-1 and observe if the phenotype matches that of this compound treatment.

  • Cell Line Specificity: Be aware that the on-target and off-target effects of this compound may vary between different cell lines. It is advisable to characterize its effects in each cell line used.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments 1. Variability in cell culture conditions. 2. Degradation of this compound stock solution. 3. Inconsistent cell density at the time of treatment.1. Standardize cell culture protocols, including passage number and media composition. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. 3. Ensure consistent cell seeding density for all experiments.
High cellular toxicity observed 1. this compound concentration is too high. 2. Off-target effects leading to cytotoxicity. 3. Cell line is particularly sensitive to the vehicle (e.g., DMSO).1. Perform a dose-response curve to determine the IC50 for toxicity and use a concentration well below this for functional assays. 2. Refer to the strategies for minimizing off-target effects. Consider profiling the effects of this compound on other key cellular pathways. 3. Include a vehicle-only control and ensure the final concentration of the vehicle is consistent across all conditions and below toxic levels.
No observable on-target effect (inhibition of Raf-1 signaling) 1. this compound concentration is too low. 2. The specific cell line's Raf-1 signaling is not active or is driven by a resistant mutant. 3. The assay to measure the on-target effect is not sensitive enough.1. Increase the concentration of this compound based on a dose-response curve. 2. Confirm the activation state of the MAPK pathway in your cell line (e.g., by checking basal p-MEK and p-ERK levels). Sequence the BRAF and KRAS genes to check for mutations that might confer resistance. 3. Use a highly sensitive method to detect changes in protein phosphorylation, such as Western blotting with validated phospho-specific antibodies or a specific kinase activity assay.
Observed phenotype does not match expected on-target effect 1. The observed phenotype is due to an off-target effect. 2. The cellular pathway is more complex than anticipated, with compensatory signaling.1. Perform orthogonal experiments (e.g., siRNA knockdown of Raf-1) to confirm if the phenotype is truly on-target. 2. Investigate potential feedback loops or crosstalk with other signaling pathways that might be activated upon Raf-1 inhibition.

Data Presentation

Since a comprehensive kinome scan for this compound is not publicly available, the following table is a hypothetical example to guide researchers in organizing and presenting their own selectivity data. Researchers are encouraged to perform their own kinase profiling assays to determine the specific off-target effects of this compound in their experimental systems.

Table 1: Hypothetical Kinase Selectivity Profile of this compound

Kinase% Inhibition at 10 µMIC50 (µM)
Raf-1 (C-RAF) 95 0.5
B-RAF605.2
A-RAF4512.8
VEGFR215> 50
EGFR10> 50
PI3Kα5> 50
AKT18> 50
CDK212> 50

This table presents hypothetical data for illustrative purposes only.

Experimental Protocols

Protocol 1: In Vitro Raf-1 Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on Raf-1 kinase activity.

Materials:

  • Recombinant active Raf-1 enzyme

  • Recombinant inactive MEK1 (substrate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP

  • This compound (or other inhibitors)

  • [γ-³²P]ATP (for radioactive assay) or anti-phospho-MEK1/2 antibody (for non-radioactive assay)

  • 96-well plates

  • Scintillation counter or Western blot equipment

Procedure (Non-Radioactive Method):

  • Prepare a reaction mixture containing kinase assay buffer, inactive MEK1 (e.g., 0.5 µg/µL), and the desired concentration of this compound (or vehicle control).

  • Add recombinant active Raf-1 enzyme (e.g., 10 ng) to each well.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples and resolve the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for MEK1/2 phosphorylated at Ser217/221.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the signal.

  • Quantify the band intensity to determine the extent of Raf-1 inhibition.

Protocol 2: Cellular Assay for Raf-1 Pathway Inhibition

This protocol is for assessing the effect of this compound on the Raf-1 signaling pathway in cultured cells.

Materials:

  • Cells of interest (e.g., HUVECs)

  • Cell culture medium

  • This compound

  • Growth factor (e.g., VEGF or EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Secondary antibodies

  • Western blot equipment

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Starve the cells in a low-serum medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting as described in Protocol 1, using antibodies against phospho-MEK, total-MEK, phospho-ERK, and total-ERK.

  • Use a loading control like GAPDH to ensure equal protein loading.

  • Quantify the changes in phosphorylation of MEK and ERK to determine the inhibitory effect of this compound on the cellular Raf-1 pathway.

Visualizations

Raf-1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Raf-1 Raf-1 RAS->Raf-1 Activates This compound This compound This compound->Raf-1 Inhibits MEK MEK1/2 Raf-1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Migration) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor (e.g., VEGF) Growth_Factor->RTK Binds

Figure 1: The MAPK/ERK signaling pathway, indicating the point of inhibition by this compound on Raf-1.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Protocol1_Step1 1. Prepare Reaction Mix (Enzyme, Substrate, this compound) Protocol1_Step2 2. Initiate Reaction (Add ATP) Protocol1_Step1->Protocol1_Step2 Protocol1_Step3 3. Stop Reaction & Analyze (Western Blot or Radioactivity) Protocol1_Step2->Protocol1_Step3 End End Protocol1_Step3->End Protocol2_Step1 1. Cell Culture & Starvation Protocol2_Step2 2. Pre-treat with this compound Protocol2_Step1->Protocol2_Step2 Protocol2_Step3 3. Stimulate with Growth Factor Protocol2_Step2->Protocol2_Step3 Protocol2_Step4 4. Cell Lysis & Protein Quantification Protocol2_Step3->Protocol2_Step4 Protocol2_Step5 5. Western Blot for p-MEK/p-ERK Protocol2_Step4->Protocol2_Step5 Protocol2_Step5->End Start Start Start->Protocol1_Step1 Start->Protocol2_Step1

Figure 2: A generalized experimental workflow for assessing the inhibitory activity of this compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_On_Target Is the on-target effect confirmed? Start->Check_On_Target Check_Concentration Is the concentration optimal? Check_On_Target->Check_Concentration Yes Perform_Orthogonal Perform Orthogonal Experiments (e.g., siRNA) Check_On_Target->Perform_Orthogonal No Consider_Off_Target Consider Off-Target Effects Check_Concentration->Consider_Off_Target Yes Optimize_Dose Optimize Dose-Response Check_Concentration->Optimize_Dose No Investigate_Pathway Investigate Alternative Pathways Consider_Off_Target->Investigate_Pathway Refine_Hypothesis Refine Hypothesis Perform_Orthogonal->Refine_Hypothesis Optimize_Dose->Refine_Hypothesis Investigate_Pathway->Refine_Hypothesis

Figure 3: A logical flowchart for troubleshooting unexpected results with this compound.

References

Optimizing reaction conditions for the key steps in Azaspirene synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the key reaction steps for the synthesis of Azaspirene.

I. MgBr₂·OEt₂-Mediated Diastereoselective Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a crucial C-C bond-forming step in several this compound syntheses, valued for its ability to control stereochemistry.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my MgBr₂·OEt₂-mediated Mukaiyama aldol reaction. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Reagent Quality: Ensure all reagents, especially the silyl enol ether and the aldehyde, are pure and free of moisture. MgBr₂·OEt₂ is hygroscopic; use a freshly opened bottle or dry it under vacuum before use.

  • Reaction Temperature: This reaction is typically performed at low temperatures (-78 °C) to enhance selectivity and stability of the intermediates. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents and the reaction time.

  • Stoichiometry: The stoichiometry of the Lewis acid is critical. While catalytic amounts can be effective, some substrates may require stoichiometric or even excess amounts of MgBr₂·OEt₂ to ensure full activation of the aldehyde.[1][2][3]

  • Slow Addition: The silyl enol ether should be added slowly to the mixture of the aldehyde and Lewis acid to prevent side reactions and control the reaction exotherm.

Q2: The diastereoselectivity of my Mukaiyama aldol reaction is poor. How can I improve it?

A2: Achieving high diastereoselectivity is a common challenge. Consider the following:

  • Lewis Acid Choice: While MgBr₂·OEt₂ is reported to give good diastereoselectivity, other Lewis acids like TiCl₄ or SnCl₄ can offer different levels of stereocontrol depending on the substrate.[1][4] However, these may require stricter anhydrous conditions.

  • Solvent: The choice of solvent can influence the transition state geometry. Dichloromethane (CH₂Cl₂) or toluene are commonly used. Toluene can sometimes enhance diastereoselectivity due to solvent effects on the reaction intermediates.[1]

  • Silyl Enol Ether Geometry: The geometry (E/Z) of the silyl enol ether can significantly impact the stereochemical outcome of the reaction. The method of preparation of the silyl enol ether should be chosen to favor the desired isomer.

  • Chelation Control: For substrates with nearby chelating groups (e.g., β-alkoxy aldehydes), MgBr₂·OEt₂ can form a six-membered chelated transition state, leading to high diastereoselectivity.[2][3] Ensure your substrate design takes advantage of this where possible.

Data Presentation: Lewis Acid and Diastereoselectivity
Lewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)Reference
MgBr₂·OEt₂CH₂Cl₂/Toluene-78>95:5~85[Hayashi et al., J. Am. Chem. Soc. 2002, 124, 12078-12079]
BF₃·OEt₂CH₂Cl₂-7857:43~70[5]
TiCl₄CH₂Cl₂-78Varies (substrate dependent)Varies[1][4]
SnCl₄CH₂Cl₂-78Varies (substrate dependent)Varies[1]
Experimental Protocol: MgBr₂·OEt₂-Mediated Mukaiyama Aldol Reaction
  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add MgBr₂·OEt₂ (1.5 - 2.5 equiv) portion-wise, ensuring the temperature remains below -70 °C.

  • Stir the mixture at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve the silyl enol ether (1.2 equiv) in anhydrous CH₂Cl₂.

  • Add the silyl enol ether solution dropwise to the reaction mixture over 30-60 minutes via a syringe pump.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow

Mukaiyama_Troubleshooting start Low Yield or Poor Diastereoselectivity reagent_quality Check Reagent Purity (Aldehyde, Silyl Enol Ether) and Anhydrous Conditions start->reagent_quality Purity Issues? lewis_acid Verify MgBr2.OEt2 Quality (Fresh/Dry) and Stoichiometry start->lewis_acid Lewis Acid Issues? temperature Ensure Strict Temperature Control (-78 °C) start->temperature Temp. Fluctuation? addition_rate Optimize Addition Rate of Silyl Enol Ether start->addition_rate Addition too fast? optimization Systematic Optimization of Reaction Parameters reagent_quality->optimization lewis_acid->optimization temperature->optimization addition_rate->optimization solvent Consider Solvent Effect (Toluene vs. CH2Cl2) solvent->optimization optimization->solvent Still suboptimal?

Caption: Troubleshooting workflow for the Mukaiyama aldol reaction.

II. NaH-Promoted Intramolecular Cyclization of Alkynylamide

This step is critical for the formation of the γ-lactam ring in certain this compound synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My NaH-promoted intramolecular cyclization is giving a low yield of the desired γ-lactam. What could be the issue?

A1: Low yields in this cyclization can often be attributed to:

  • NaH Quality: Sodium hydride is highly reactive and can be deactivated by moisture. Use a fresh dispersion of NaH in mineral oil and wash it with dry hexanes before use to remove the oil and any surface oxides.

  • Solvent Purity: The solvent, typically DMF or THF, must be rigorously dried. Any residual water will quench the NaH and the amide anion.

  • Reaction Temperature: While some cyclizations proceed at room temperature, others may require gentle heating to overcome the activation energy.[6] However, excessive heat can lead to decomposition.

  • Substrate Purity: Ensure the alkynylamide precursor is pure, as impurities can interfere with the reaction.

Q2: I am observing significant side products in my cyclization reaction. What are they and how can I avoid them?

A2: Common side reactions include:

  • Dimerization/Polymerization: If the intermolecular reaction competes with the desired intramolecular cyclization, this can lead to oligomeric or polymeric byproducts. This is more likely at higher concentrations. Running the reaction at high dilution can favor the intramolecular pathway.

  • Decomposition: Alkynylamides can be sensitive to strong bases and high temperatures. If the reaction is too slow, prolonged exposure to the reaction conditions can lead to decomposition.

  • Solvent Reaction: NaH can react with solvents like DMF, especially at elevated temperatures, leading to byproducts.[7] If this is suspected, consider using a more inert solvent like THF or toluene, although this may require adjusting the reaction temperature.

Data Presentation: Optimizing Cyclization Conditions
BaseSolventTemperature (°C)ConcentrationYield (%)Reference
NaHDMFRoom Temp0.1 M~90[Hayashi et al., J. Am. Chem. Soc. 2002, 124, 12078-12079]
NaHTHFReflux0.05 MVariesGeneral observation
KHMDSTHF-78 to RT0.1 MVariesAlternative base
t-BuOKt-BuOHRoom Temp0.1 MVariesAlternative base
Experimental Protocol: NaH-Promoted Intramolecular Cyclization
  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, suspend NaH (60% dispersion in mineral oil, 1.2 equiv, pre-washed with dry hexanes) in anhydrous DMF.

  • Cool the suspension to 0 °C.

  • Dissolve the alkynylamide (1.0 equiv) in anhydrous DMF.

  • Add the alkynylamide solution dropwise to the NaH suspension over 20-30 minutes.

  • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Logical Relationship for Cyclization Success

Cyclization_Logic start Successful Cyclization anhydrous Anhydrous Conditions start->anhydrous active_base Active NaH start->active_base high_dilution High Dilution (Favors Intramolecular) start->high_dilution optimal_temp Optimal Temperature start->optimal_temp

Caption: Key factors for a successful intramolecular cyclization.

III. Protecting Group Strategies

The synthesis of a complex molecule like this compound requires a robust protecting group strategy to mask reactive functional groups.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting groups for my this compound synthesis?

A1: The selection of protecting groups should be based on an "orthogonal strategy." This means that you should choose protecting groups for different functional groups that can be removed under specific conditions without affecting the others.[8][9][10][11][12][13]

  • For Hydroxyl Groups:

    • Silyl ethers (e.g., TBS, TIPS): These are common and are cleaved by fluoride sources (e.g., TBAF). They are generally stable to a wide range of non-acidic and non-fluoride conditions.[9]

    • Benzyl ethers (Bn): Removed by hydrogenolysis (H₂, Pd/C), which is a mild method that often does not affect other functional groups. They are stable to both acidic and basic conditions.[9]

  • For Amines:

    • Carbamates (e.g., Boc, Cbz): Boc groups are removed with acid (e.g., TFA), while Cbz groups are removed by hydrogenolysis.[8] This is a classic example of an orthogonal pair.

  • For Carbonyls:

    • Acetals/Ketals: These are used to protect aldehydes and ketones and are removed with aqueous acid. They are stable to basic and nucleophilic reagents.

Q2: I am having trouble with a deprotection step, either it's not working or it's removing other protecting groups. What should I do?

A2: This is a common issue in multi-step synthesis.

  • Incomplete Deprotection: If the deprotection is sluggish, you may need to increase the reaction time, temperature, or the amount of deprotecting agent. However, be cautious as harsher conditions can lead to side reactions.

  • Loss of Other Protecting Groups: If you are observing the cleavage of other protecting groups, your strategy is not fully orthogonal. You may need to:

    • Re-evaluate your choice of protecting groups for better compatibility.

    • Use milder deprotection conditions. For example, for silyl ether cleavage, buffered TBAF (TBAF in acetic acid) can be less harsh than unbuffered TBAF.

    • Change the order of your synthetic steps so that the more sensitive groups are introduced later in the synthesis.

Data Presentation: Orthogonal Protecting Group Compatibility
Protecting GroupFunctional GroupCleavage ConditionsStable To
TBS (t-Butyldimethylsilyl)AlcoholTBAF, HF·Py, CSAH₂, Pd/C; mild acid/base
TIPS (Triisopropylsilyl)AlcoholTBAF, HF·PyH₂, Pd/C; mild acid/base (more stable than TBS)
Bn (Benzyl)Alcohol, AmineH₂, Pd/C; Na/NH₃Acid, Base, TBAF
Boc (t-Butoxycarbonyl)AmineStrong Acid (TFA, HCl)H₂, Pd/C; Base; TBAF
Cbz (Carboxybenzyl)AmineH₂, Pd/CMild Acid, Base, TBAF
Acetal/Ketal CarbonylAqueous AcidBase, H₂, Pd/C, TBAF

Protecting Group Strategy Workflow

Caption: Workflow for planning an orthogonal protecting group strategy.

References

Validation & Comparative

Comparative Analysis of Azaspirene Versus Other Raf-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Azaspirene with other notable Raf-1 inhibitors. The analysis is supported by available experimental data to facilitate informed decisions in research and development.

Introduction to Raf-1 Inhibition

Raf-1, a serine/threonine-specific protein kinase, is a critical component of the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the Raf-1 signaling cascade is implicated in various cancers, making it a key target for therapeutic intervention.[2] A range of small molecule inhibitors have been developed to target Raf-1 and other members of the Raf kinase family. This guide focuses on a comparative analysis of this compound, a fungal-derived natural product, against established Raf-1 inhibitors such as Sorafenib and GW5074.

This compound: A Novel Angiogenesis and Raf-1 Activation Inhibitor

Comparative Performance of Raf-1 Inhibitors

For a quantitative comparison, the half-maximal inhibitory concentration (IC50) is a key parameter that measures the potency of an inhibitor. The table below summarizes the available IC50 values for several well-characterized Raf-1 inhibitors.

InhibitorTarget(s)Raf-1 IC50 (nM)Other Kinase IC50 (nM)Reference
Sorafenib (BAY 43-9006) Raf-1, B-Raf, VEGFR2, PDGFRβ, c-Kit6B-Raf: 22, VEGFR2: 90, PDGFRβ: 57, c-Kit: 68[5]
GW5074 c-Raf-19Highly selective for Raf-1[6][7]
Vemurafenib (PLX4032) B-RafV600E, c-Raf-148B-RafV600E: 31[8]

Note: A direct IC50 value for this compound against Raf-1 is not currently available in published literature, precluding its inclusion in this quantitative comparison table. Its activity is primarily characterized by its effects on cellular processes like angiogenesis and Raf-1 activation in cellular contexts.[3][4]

Signaling Pathways and Inhibitor Action

The RAS-RAF-MEK-ERK pathway is a linear cascade where Raf-1 activation is a pivotal step. The following diagram illustrates this pathway and the points of intervention for the discussed inhibitors.

Raf1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS Activates Raf-1 Raf-1 RAS->Raf-1 Activates MEK MEK Raf-1->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Transcription_Factors->Gene_Expression This compound This compound This compound->Raf-1 Inhibits Activation Sorafenib Sorafenib Sorafenib->Raf-1 Inhibits GW5074 GW5074 GW5074->Raf-1 Inhibits Vemurafenib Vemurafenib Vemurafenib->Raf-1 Inhibits

Raf-1 Signaling Pathway and Inhibitor Targets

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of key assays.

In Vitro Raf-1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on Raf-1 kinase activity.

Objective: To determine the IC50 value of an inhibitor against purified Raf-1 kinase.

Materials:

  • Recombinant human Raf-1 enzyme

  • MEK1 (inactive) as a substrate

  • [(\gamma)-³³P]ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl₂, 0.15% (\beta)-mercaptoethanol)

  • Test compounds (e.g., this compound, Sorafenib, GW5074) dissolved in DMSO

  • P30 filtermats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction plate, add the Raf-1 enzyme, MEK1 substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [(\gamma)-³³P]ATP.

  • Incubate the reaction mixture at 32°C for a defined period (e.g., 25 minutes).[5]

  • Stop the reaction and spot the mixture onto P30 filtermats.

  • Wash the filtermats extensively to remove unincorporated [(\gamma)-³³P]ATP.

  • Measure the radioactivity on the filtermats using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Raf-1 Enzyme - MEK1 Substrate - Test Compounds - [γ-³³P]ATP Start->Prepare_Reagents Reaction_Setup Set up Kinase Reaction: Add Enzyme, Substrate, and Compound Prepare_Reagents->Reaction_Setup Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 32°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction and Spot on Filtermats Incubation->Stop_Reaction Washing Wash Filtermats Stop_Reaction->Washing Measurement Measure Radioactivity Washing->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

In Vitro Raf-1 Kinase Assay Workflow
Cell-Based Angiogenesis (Tube Formation) Assay

This assay assesses the effect of inhibitors on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Objective: To evaluate the anti-angiogenic potential of a test compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Extracellular matrix gel (e.g., Matrigel®)

  • 96-well plates

  • Test compounds

  • Calcein AM (for fluorescence-based quantification)

  • Fluorescence microscope

Procedure:

  • Coat the wells of a 96-well plate with the extracellular matrix gel and allow it to solidify.

  • Seed HUVECs onto the gel-coated wells.

  • Treat the cells with various concentrations of the test compound.

  • Incubate the plate for 4-18 hours to allow for tube formation.[9]

  • Stain the cells with Calcein AM.

  • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Conclusion

This compound presents a unique profile as a Raf-1 activation inhibitor with potent anti-angiogenic effects. While a direct enzymatic IC50 value remains to be determined, its demonstrated efficacy in cellular models highlights its potential as a lead compound for the development of novel anti-cancer therapies. In comparison, inhibitors like Sorafenib and GW5074 offer potent and well-characterized direct inhibition of Raf-1 kinase activity. Sorafenib's multi-kinase activity provides a broader spectrum of action, while GW5074 exhibits high selectivity for Raf-1. The choice of inhibitor for research or therapeutic development will depend on the specific context, whether the goal is targeted Raf-1 inhibition or a broader anti-angiogenic and anti-proliferative effect. Further studies are warranted to fully elucidate the quantitative inhibitory profile of this compound and to conduct direct comparative studies against other Raf-1 inhibitors in various preclinical models.

References

Head-to-head comparison of Azaspirene and Sorafenib in an angiogenesis model.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-angiogenic properties of Azaspirene, a fungal-derived natural product, and Sorafenib, a well-established multi-kinase inhibitor. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation in the context of angiogenesis-dependent diseases.

Executive Summary

While both this compound and Sorafenib inhibit key pathways in angiogenesis, they do so through distinct mechanisms. Sorafenib is a broad-spectrum inhibitor targeting multiple receptor tyrosine kinases, including VEGFRs and PDGFRs, in addition to the Raf/MEK/ERK signaling cascade.[1][2][3][4] In contrast, this compound exhibits a more targeted mechanism, specifically inhibiting the activation of Raf-1 downstream of the VEGF receptor without affecting the receptor itself.[5][6][7] This fundamental difference in their molecular targets likely accounts for variations in their potency and cellular effects observed in preclinical angiogenesis models. No direct head-to-head comparative studies were identified in the literature; therefore, this guide synthesizes data from separate studies to provide a comparative overview.

Comparative Analysis of Anti-Angiogenic Activity

The following tables summarize the available quantitative data on the anti-angiogenic effects of this compound and Sorafenib from various in vitro and in vivo models.

Table 1: In Vitro Anti-Angiogenic Activity

Parameter This compound Sorafenib Source
HUVEC Migration Inhibition 100% inhibition at 27 µM (VEGF-induced)Marked suppression of HCC cell invasion at 6 µmol/L. More effective than Axitinib in a wound closure assay.[5][7],[8]
HUVEC Tube Formation Data not availableInhibition of tube formation observed, but specific dose-response data is limited.[9][10]
Endothelial Cell Growth Inhibition Preferentially inhibits HUVEC growth over other cell lines (e.g., NIH3T3, HeLa).Inhibits proliferation of various cancer cell lines (e.g., HCC IC50 of ~6 µmol/L at 48h).[5][7],[8]

Table 2: In Vivo Anti-Angiogenic Activity

Model Parameter This compound Sorafenib Source
Chicken Chorioallantoic Membrane (CAM) Assay Inhibition of Angiogenesis23.6-45.3% inhibition at 30 µ g/egg Data not available in a comparable format[5][7]
Tumor Xenograft Models Microvessel Density (MVD)Reduced tumor-induced blood vessels~67% and ~84% decrease in MVD in anaplastic thyroid carcinoma model at 40 and 80 mg/kg, respectively. Reduced MVD in HCC models.[5],[3][11][12]

Mechanism of Action: A Signalling Pathway Perspective

This compound and Sorafenib both impinge on the Raf kinase signaling pathway, a critical downstream effector of pro-angiogenic signals initiated by growth factors like VEGF. However, their points of intervention differ significantly.

This compound acts downstream of the VEGF receptor 2 (VEGFR-2), preventing the activation of Raf-1.[5][6][7] It does not inhibit the phosphorylation of VEGFR-2 itself.[5][7] This suggests a specific interaction with the Raf-1 activation complex.

Sorafenib is a multi-kinase inhibitor.[1][2][13] It directly inhibits the kinase activity of VEGFR-1, -2, and -3, and PDGFR-β, thereby blocking the initial signaling steps of angiogenesis.[1][2][4] Concurrently, it inhibits the serine/threonine kinase activity of Raf-1, B-Raf, and mutant B-Raf, impacting both angiogenesis and tumor cell proliferation.[1][3][13]

Signaling_Pathways cluster_pathway Angiogenesis Signaling Cascade VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Ras Ras PDGFRb PDGFR-β cRaf Raf-1 MEK MEK cRaf->MEK bRaf B-Raf bRaf->MEK Raf1_activation Raf-1 Activation Raf1_activation->cRaf VEGF VEGF VEGF->VEGFR2 PLCg->Ras Ras->cRaf ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Comparative signaling pathways of this compound and Sorafenib.

Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the design of comparative studies.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of endothelial cells to angiogenic stimuli.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium. Cells should be used between passages 2 and 6.

  • Chamber Preparation: 8.0 µm pore size polycarbonate membrane inserts are coated with 10 µg/mL fibronectin and placed in a 24-well plate.

  • Chemoattractant: The lower chamber is filled with EBM-2 medium containing 0.1% BSA and a chemoattractant (e.g., 20 ng/mL VEGF).

  • Cell Seeding: HUVECs are serum-starved for 4-6 hours, then resuspended in EBM-2 with 0.1% BSA. 5 x 104 cells are seeded into the upper chamber with varying concentrations of this compound or Sorafenib.

  • Incubation: The plate is incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Migrated cells on the lower surface are fixed with methanol and stained with Crystal Violet. The number of migrated cells is counted in several high-power fields under a microscope.

In Vivo Chicken Chorioallantoic Membrane (CAM) Assay

This in vivo model evaluates the effect of compounds on the formation of new blood vessels.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 85% humidity.

  • Windowing: On embryonic day 3, a small window is made in the shell over the air sac to expose the CAM.

  • Compound Application: On day 7, a sterile filter paper disc or a carrier gel containing the test compound (e.g., this compound or Sorafenib) is placed on the CAM. A vehicle control (e.g., DMSO in PBS) is also applied.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for 48-72 hours.

  • Analysis: The CAM is photographed, and the number of blood vessel branch points within the application area is counted. The percentage of inhibition is calculated relative to the vehicle control.

In Vivo Tumor Xenograft Angiogenesis Model

This model assesses the effect of the compounds on tumor-induced angiogenesis in a mammalian system.

  • Cell Implantation: 5 x 106 human cancer cells (e.g., PLC/PRF/5) are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude).

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups. This compound or Sorafenib is administered daily via an appropriate route (e.g., oral gavage for Sorafenib).

  • Tumor Measurement: Tumor volume is measured with calipers every 2-3 days.

  • Tissue Harvesting and Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.

  • Immunohistochemistry: Tumor sections are stained for the endothelial cell marker CD31.

  • Quantification of Microvessel Density (MVD): The number of CD31-positive vessels is counted in several "hot spots" (areas of highest vascularization) at high magnification. The average MVD is then calculated for each treatment group.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis HUVEC_Culture HUVEC Culture Migration_Assay Migration Assay (Boyden Chamber) HUVEC_Culture->Migration_Assay Tube_Formation Tube Formation Assay (Matrigel) HUVEC_Culture->Tube_Formation Quant_Migration Quantify Migrated Cells Migration_Assay->Quant_Migration Quant_Tubes Quantify Tube Length Tube_Formation->Quant_Tubes CAM_Assay CAM Assay Quant_Vessels Count Vessel Branch Points CAM_Assay->Quant_Vessels Xenograft_Model Tumor Xenograft Model CD31_Staining CD31 Staining for MVD Xenograft_Model->CD31_Staining Quant_MVD Calculate Microvessel Density CD31_Staining->Quant_MVD

Caption: General experimental workflow for assessing anti-angiogenic compounds.

Conclusion

This compound and Sorafenib represent two distinct strategies for the inhibition of angiogenesis. Sorafenib's multi-targeted approach, hitting both upstream receptors and downstream kinases, has established it as a clinical tool. This compound, with its more focused inhibition of Raf-1 activation, presents an interesting alternative that may offer a different efficacy and toxicity profile. The lack of direct comparative studies underscores the need for further research to directly evaluate these two compounds in standardized angiogenesis models. The protocols and data presented in this guide are intended to provide a foundation for such future investigations.

References

Validating the Molecular Target of Azaspirene: A Comparative Guide with Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azaspirene with other angiogenesis inhibitors, focusing on the validation of its molecular target, Raf-1, using genetic approaches. While biochemical evidence points to Raf-1 as the target of this compound, this guide highlights the current gap in its definitive genetic validation and proposes experimental workflows to address this.

Introduction to this compound and its Proposed Molecular Target

This compound is a novel angiogenesis inhibitor isolated from the fungus Neosartorya sp.[1][2]. It has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVEC) induced by vascular endothelial growth factor (VEGF)[1]. The proposed mechanism of action for this compound is the inhibition of Raf-1 activation within the MAPK/ERK signaling pathway, downstream of the VEGF receptor[1][3]. In vitro experiments have demonstrated that this compound suppresses VEGF-induced Raf-1 activation without affecting the activation of the VEGF receptor 2 (KDR/Flk-1) itself[1][3].

However, to date, the direct engagement and specificity of this compound with Raf-1 have not been conclusively validated through genetic methodologies. Such validation is a critical step in drug development to ensure on-target efficacy and minimize off-target effects.

Comparison of this compound with Alternative Raf-1 and Angiogenesis Inhibitors

Several other drugs target the Raf-1 pathway or angiogenesis, and their target validation is often more extensively documented. A comparison with these alternatives underscores the need for further genetic validation of this compound's target.

Compound Primary Target(s) Mechanism of Action Genetic Target Validation Evidence References
This compound Raf-1 (proposed)Inhibits VEGF-induced Raf-1 activation, leading to decreased angiogenesis.Not yet reported in published literature.[1][3]
Sorafenib VEGFR, PDGFR, Raf-1, B-RafMulti-kinase inhibitor targeting receptor tyrosine kinases and downstream Raf kinases.Studies have identified genetic biomarkers that predict patient response to Sorafenib, indirectly supporting its mechanism of action.[4][5][4][5]
Sunitinib VEGFRs, PDGFRs, c-KIT, FLT3, RETMulti-kinase inhibitor targeting receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.Genetic variants have been associated with sunitinib exposure and toxicity, providing clinical genetic validation.[6][6][7]

Proposed Genetic Approaches for Validating Raf-1 as the Molecular Target of this compound

To definitively validate Raf-1 as the molecular target of this compound, the following genetic approaches are proposed. These experiments are designed to assess whether the knockdown or knockout of the RAF1 gene confers resistance to this compound's anti-angiogenic effects.

Experimental Workflow: shRNA-mediated Knockdown of Raf-1

This approach utilizes short hairpin RNA (shRNA) to specifically silence the expression of the RAF1 gene in HUVECs. A subsequent analysis of the cellular phenotype in the presence of this compound would indicate whether Raf-1 is the direct target.

shRNA_Workflow cluster_prep Preparation cluster_transduction Transduction & Selection cluster_validation Validation & Treatment cluster_analysis Analysis shRNA_construct shRNA construct (targeting RAF1) Lentiviral_packaging Lentiviral Packaging shRNA_construct->Lentiviral_packaging Transduction Transduction of HUVECs Lentiviral_packaging->Transduction HUVEC_culture HUVEC Culture HUVEC_culture->Transduction Selection Puromycin Selection Transduction->Selection Western_blot Western Blot (confirm Raf-1 knockdown) Selection->Western_blot Azaspirene_treatment This compound Treatment Western_blot->Azaspirene_treatment Angiogenesis_assay Angiogenesis Assay (e.g., Tube Formation) Azaspirene_treatment->Angiogenesis_assay Viability_assay Cell Viability Assay Azaspirene_treatment->Viability_assay

Caption: Workflow for shRNA-mediated knockdown of Raf-1 to validate this compound's target.

Experimental Workflow: CRISPR-Cas9-mediated Knockout of Raf-1

For a more complete and permanent loss of function, the CRISPR-Cas9 system can be employed to create a knockout of the RAF1 gene in HUVECs.

CRISPR_Workflow cluster_prep Preparation cluster_editing Gene Editing & Selection cluster_validation Validation & Treatment cluster_analysis Analysis gRNA_design gRNA Design (targeting RAF1) Cas9_delivery Cas9 & gRNA Delivery (e.g., RNP) gRNA_design->Cas9_delivery Transfection Transfection of HUVECs Cas9_delivery->Transfection HUVEC_culture HUVEC Culture HUVEC_culture->Transfection Single_cell_cloning Single-Cell Cloning Transfection->Single_cell_cloning Sequencing Genomic Sequencing (confirm knockout) Single_cell_cloning->Sequencing Western_blot Western Blot (confirm protein loss) Sequencing->Western_blot Azaspirene_treatment This compound Treatment Western_blot->Azaspirene_treatment Angiogenesis_assay Angiogenesis Assay (e.g., Tube Formation) Azaspirene_treatment->Angiogenesis_assay Viability_assay Cell Viability Assay Azaspirene_treatment->Viability_assay

Caption: Workflow for CRISPR-Cas9-mediated knockout of Raf-1 for target validation.

Detailed Experimental Protocols

Protocol: shRNA-mediated Knockdown of Raf-1 in HUVECs
  • shRNA Design and Lentivirus Production:

    • Design at least three shRNA sequences targeting human RAF1 mRNA.

    • Clone the shRNA oligonucleotides into a lentiviral vector containing a selectable marker (e.g., puromycin resistance).

    • Co-transfect the shRNA-containing vector and packaging plasmids into HEK293T cells to produce lentiviral particles.

    • Harvest and concentrate the lentivirus.

  • Transduction of HUVECs:

    • Plate HUVECs and allow them to adhere.

    • Transduce the HUVECs with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.

    • After 24-48 hours, select for transduced cells by adding puromycin to the culture medium.

  • Validation of Raf-1 Knockdown:

    • After selection, expand the HUVEC population.

    • Lyse a portion of the cells and perform Western blotting using an anti-Raf-1 antibody to confirm the reduction in Raf-1 protein levels compared to a control group transduced with a non-targeting shRNA.

  • This compound Treatment and Phenotypic Assays:

    • Plate the Raf-1 knockdown and control HUVECs.

    • Treat the cells with varying concentrations of this compound.

    • Perform a tube formation assay on a basement membrane matrix to assess angiogenesis.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the cytotoxic or cytostatic effects of this compound.

Protocol: CRISPR-Cas9-mediated Knockout of Raf-1 in HUVECs
  • gRNA Design and Ribonucleoprotein (RNP) Formation:

    • Design two guide RNAs (gRNAs) targeting an early exon of the human RAF1 gene to induce a frameshift mutation.

    • Synthesize the gRNAs and purify Cas9 nuclease.

    • Form RNP complexes by incubating the gRNAs with Cas9 protein.

  • Transfection and Single-Cell Cloning:

    • Electroporate the RNP complexes into HUVECs.

    • After 48-72 hours, perform single-cell sorting into 96-well plates to isolate and expand individual clones.

  • Validation of Raf-1 Knockout:

    • Once single-cell clones have expanded, extract genomic DNA and perform PCR followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the RAF1 gene.

    • For validated knockout clones, perform Western blotting to confirm the complete absence of Raf-1 protein.

  • This compound Treatment and Phenotypic Assays:

    • Expand the confirmed Raf-1 knockout and wild-type HUVEC clones.

    • Perform this compound treatment and subsequent tube formation and cell viability assays as described in the shRNA protocol.

Expected Outcomes and Interpretation

Genetic Approach Expected Outcome if Raf-1 is the Target Interpretation
shRNA Knockdown Raf-1 knockdown HUVECs will show reduced sensitivity to this compound in angiogenesis and viability assays compared to control cells.This would strongly suggest that the anti-angiogenic effect of this compound is mediated through its action on Raf-1.
CRISPR-Cas9 Knockout Raf-1 knockout HUVECs will be resistant to the anti-angiogenic and cytotoxic/cytostatic effects of this compound.This would provide definitive evidence that Raf-1 is the essential molecular target of this compound in HUVECs.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the VEGF signaling pathway.

VEGF_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ras Ras VEGFR2->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->Raf1

Caption: Proposed inhibition of the VEGF signaling pathway by this compound.

Conclusion

While this compound shows promise as an angiogenesis inhibitor, its molecular target, Raf-1, requires definitive validation through genetic approaches. The experimental workflows and protocols outlined in this guide provide a clear path to achieving this validation. A direct comparison with well-characterized inhibitors like Sorafenib and Sunitinib highlights the importance of robust target validation in modern drug discovery. By employing shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of Raf-1, researchers can unequivocally determine the on-target activity of this compound, thereby strengthening its potential as a therapeutic candidate.

References

Cross-Validation of Azaspirene's Efficacy in Different Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Azaspirene's efficacy, a novel anti-angiogenic agent, against other targeted therapies in relevant cancer models. The data presented is intended to offer an objective overview to inform further research and drug development efforts in the field of oncology, with a particular focus on uterine carcinosarcoma and other highly angiogenic tumors.

I. Quantitative Efficacy and Mechanism of Action

This compound and its analogs have demonstrated notable anti-tumor and anti-angiogenic properties. The primary mechanism of action for this compound involves the inhibition of Raf-1 activation, a critical component of the MAPK/ERK signaling pathway that plays a significant role in cell proliferation and angiogenesis.

In Vitro Efficacy: A Comparative Overview

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound analogs and comparable anti-angiogenic agents in various cancer cell lines. It is important to note that direct head-to-head comparisons are limited due to variations in the cell lines and experimental conditions used across different studies.

CompoundCancer ModelCell LineIC50Citation
This compound Analogs Uterine CarcinosarcomaFU-MMT-310 µg/ml (31.5 µM)[1]
Dovitinib Endometrial CancerMFE280 (FGFR2-mutated)0.42 µM[2]
Endometrial CancerSPAC1L (FGFR2 wild-type)3.06 µM[2]
Sorafenib OsteosarcomaMG632.793 µM[3]
OsteosarcomaU2OS4.677 µM[3]
In Vivo Efficacy: Tumor Growth Inhibition

In vivo studies using xenograft models provide crucial insights into the systemic efficacy of anti-cancer compounds. The table below presents available data on the in vivo performance of this compound analogs and comparator drugs.

CompoundCancer ModelAdministrationKey FindingsCitation
This compound Analogs Uterine Carcinosarcoma (FU-MMT-3 xenograft)30.0 mg/kgSignificantly inhibited tumor growth compared to the untreated group.[1]
Dovitinib Endometrial Cancer (HEC-1A xenograft)20 mg/kg (oral, daily)Delayed tumor growth.[4]
Lenvatinib + Pembrolizumab Advanced Endometrial Cancer (including Carcinosarcoma)Lenvatinib (20 mg, oral, daily) + Pembrolizumab (200 mg, IV, q3w)Objective Response Rate (ORR) of 38.0% in a phase Ib/II study.[5]
Bevacizumab + Chemotherapy Advanced/Recurrent Uterine SarcomaBevacizumab (7.5 mg/kg, IV, q2w or q3w)Clinical benefit rate of 75% in a study of 4 patients.[6]

Note: While the study on this compound analogs reported significant tumor growth inhibition, a specific percentage was not provided. The data for Lenvatinib and Bevacizumab is from clinical studies in patients with advanced uterine cancers, including carcinosarcoma, and represents a different level of evidence compared to the preclinical xenograft data for this compound and Dovitinib.

II. Experimental Protocols

A. HUVEC Tube Formation Assay

This in vitro assay assesses the ability of a compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs), a key process in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS supplement)

  • Growth factor-reduced Matrigel

  • 96-well plates

  • Test compounds (this compound analogs and comparators)

  • Calcein AM (for fluorescent staining, optional)

Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.[7] Incubate at 37°C for 30-60 minutes to allow for polymerization.[7][8]

  • Cell Seeding: Harvest HUVECs and resuspend them in a medium containing the desired concentration of the test compound. Seed 1-2 x 10^4 cells per well onto the solidified Matrigel.[7]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[7]

  • Visualization and Analysis: Observe the formation of tube-like structures using a light or fluorescence microscope.[9] The extent of tube formation can be quantified by measuring parameters such as the total tube length and the number of branch points using imaging software.

B. Uterine Carcinosarcoma Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)[10]

  • FU-MMT-3 human uterine carcinosarcoma cells

  • Phosphate-Buffered Saline (PBS) or other suitable vehicle

  • Test compounds (this compound analogs and comparators)

  • Calipers for tumor measurement

Protocol:

  • Cell Preparation: Culture FU-MMT-3 cells and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS at a concentration of approximately 2 x 10^6 cells in 200 µL.[11]

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers and the formula: Tumor Volume = (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compounds (e.g., this compound analogs at 30.0 mg/kg) and vehicle control according to the desired schedule and route of administration (e.g., oral gavage, intraperitoneal injection).[1]

  • Efficacy Evaluation: Continue to monitor tumor volume and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

III. Visualizing Pathways and Workflows

A. This compound's Anti-Angiogenic Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting angiogenesis by targeting the Raf-1 signaling pathway.

Azaspirene_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Ras Ras VEGFR->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK Raf1->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration) ERK->Angiogenesis Promotes This compound This compound This compound->Raf1 Inhibits

Caption: Proposed mechanism of this compound's anti-angiogenic effect via Raf-1 inhibition.

B. Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines the key steps involved in a typical preclinical in vivo study to evaluate the efficacy of a test compound.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (FU-MMT-3) Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization TumorGrowth->Randomization Treatment 5. Compound Administration Randomization->Treatment Monitoring 6. Continued Tumor Monitoring Treatment->Monitoring Endpoint 7. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 8. Data Analysis & Interpretation Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy of anti-cancer compounds in a xenograft model.

C. Logical Relationship of Anti-Angiogenic Drug Classes

This diagram illustrates the relationship between different classes of anti-angiogenic drugs, highlighting their primary targets.

Drug_Classes Angiogenesis Angiogenesis VEGF_Inhibitors VEGF Pathway Inhibitors Monoclonal Antibodies (e.g., Bevacizumab) Tyrosine Kinase Inhibitors (e.g., Lenvatinib, Sunitinib) VEGF_Inhibitors->Angiogenesis Inhibit Raf_Inhibitors Raf Pathway Inhibitors This compound Sorafenib (multi-kinase) Raf_Inhibitors->Angiogenesis Inhibit MultiTarget Multi-Targeted Kinase Inhibitors Dovitinib (VEGFR, FGFR, PDGFR) Sorafenib (VEGFR, PDGFR, Raf) MultiTarget->Angiogenesis Inhibit

Caption: Classification of anti-angiogenic agents based on their primary molecular targets.

References

Structure-Activity Relationship (SAR) of Azaspirene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Azaspirene and its derivatives as potential anti-angiogenic agents. This compound, a fungal metabolite, has garnered interest for its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to aid in the rational design of more potent and selective analogs.

Data Presentation: Comparison of Biological Activities

CompoundStructureBiological ActivityCell LineIC50/ED100Citation
This compound Natural Product with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core and a hexadienyl side chainInhibition of VEGF-induced HUVEC migrationHUVECED100 = 27.1 µM[3]
Compound 6b 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativeCytotoxicityHeLaIC50 = 0.18 µM[4]
Compound 6d 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativeCytotoxicityA549IC50 = 0.26 µM[4]
Compound 8b 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativeCytotoxicityMDA-MB-231-[4]
Compound 8d 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativeCytotoxicityMDA-MB-231IC50 = 0.10 µM[4]

Note: The 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were evaluated for their anticancer effects, and compound 8b was noted to have less damaging effects on Human Umbilical Vein Endothelial Cells (HUVECs) compared to the positive control, suggesting a degree of selectivity that could be beneficial for anti-angiogenic development.[4]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are crucial for the standardized evaluation of novel compounds.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., VEGF)

  • Negative control (e.g., vehicle)

  • Calcein AM (for visualization)

Procedure:

  • Thaw basement membrane matrix on ice overnight.

  • Coat the wells of a 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a basal medium containing the test compounds at various concentrations.

  • Seed the HUVECs onto the solidified matrix.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • After incubation, stain the cells with Calcein AM.

  • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

HUVEC Wound Healing (Migration) Assay

This assay evaluates the effect of compounds on the migration of endothelial cells, a key step in the formation of new blood vessels.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 24-well plates

  • Sterile 10 µL or 200 µL pipette tip

  • Test compounds

  • Positive control (e.g., VEGF)

  • Negative control (e.g., vehicle)

Procedure:

  • Seed HUVECs in 24-well plates and grow them to a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the test compounds at different concentrations.

  • Incubate the plates at 37°C and 5% CO2.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure or cell migration rate to determine the inhibitory effect of the compounds.

Mandatory Visualizations

Logical Workflow of a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_Discovery Compound Discovery & Design cluster_Synthesis Chemical Synthesis cluster_Screening Biological Evaluation cluster_Analysis Data Analysis & Iteration Lead_Identification Lead Identification (e.g., Natural this compound) Analog_Design Analog Design & Virtual Screening Lead_Identification->Analog_Design Synthesis Synthesis of This compound Derivatives Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., HUVEC Proliferation) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Tube Formation, Migration Assays) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis (Structure vs. Activity) Secondary_Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog_Design Iterative Design Cycle

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study.

VEGF-Induced Raf-1 Signaling Pathway in Angiogenesis

Raf1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras Activates Raf1 Raf-1 Ras->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Transcription Gene Transcription (e.g., for proliferation, migration) ERK->Transcription Translocates & Activates This compound This compound This compound->Raf1 Inhibits Angiogenesis Angiogenesis Transcription->Angiogenesis Promotes VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified VEGF-induced Raf-1 signaling pathway in endothelial cells.

References

Azaspirene: An Anti-Angiogenic Agent with Untapped Synergistic Potential in Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals.

To date, published literature does not contain studies directly investigating the synergistic effects of Azaspirene in combination with other chemotherapy drugs. However, its well-documented mechanism as a potent inhibitor of angiogenesis suggests a strong potential for synergistic interactions. This guide provides a comprehensive overview of this compound's anti-angiogenic properties, its mechanism of action, and compares it with other relevant inhibitors, offering a basis for future research into its combinatorial therapeutic applications.

Anti-Angiogenic and Anti-Proliferative Activity of this compound

This compound, a fungal-derived compound, has demonstrated significant anti-angiogenic and anti-proliferative activities in preclinical studies. Its primary mechanism involves the targeted inhibition of the Raf-1/MEK/ERK signaling pathway, a critical cascade in angiogenesis.

ParameterCell Line/ModelConcentration/DoseEffectReference
HUVEC Migration Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)27 µmol/L100% inhibition of VEGF-induced migration[1][2]
Angiogenesis Inhibition (in vivo) Chick Chorioallantoic Membrane (CAM) Assay30 µ g/egg 23.6–45.3% inhibition of angiogenesis[1]
Cell Growth Inhibition Human Umbilical Vein Endothelial Cells (HUVECs)81.4 µmol/LPreferential inhibition of HUVEC growth compared to non-vascular endothelial cells (NIH3T3, HeLa, MSS31, and MCF-7)[2]
ERK1/2 Activation Inhibition KDR/Flk-1-overexpressing HEK293T cells27 µmol/LStrong inhibition of VEGF-induced ERK1/2 activation[2]
Tube Formation Inhibition HUVECs co-cultured with FU-MMT-3 human uterine carcinosarcoma cells10, 50, 100 µg/ml (analogs)Significant inhibition of tube formation[3]
Tumor Growth Suppression (in vivo) FU-MMT-3 xenografted tumors in nude miceNot specifiedSignificant suppression of tumor growth[3]
Microvessel Density Reduction FU-MMT-3 xenografted tumors in nude miceNot specifiedSignificant reduction of microvessel density in tumors[3]

Mechanism of Action: Targeting the Raf-1 Signaling Pathway

This compound exerts its anti-angiogenic effects by specifically targeting the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Unlike other inhibitors, this compound suppresses the activation of Raf-1 induced by Vascular Endothelial Growth Factor (VEGF) without affecting the upstream activation of the VEGF receptor 2 (KDR/Flk-1).[1][2] This targeted inhibition prevents the subsequent phosphorylation and activation of MEK1/2 and ERK1/2, which are crucial for endothelial cell proliferation, migration, and tube formation – all essential processes in angiogenesis.[2]

Azaspirene_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 Binds Raf1 Raf-1 VEGFR2->Raf1 Activates MEK MEK1/2 Raf1->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Migration, Angiogenesis) ERK->Transcription Promotes This compound This compound This compound->Raf1 Inhibits Activation Synergy_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Synergy cluster_2 In Vivo Studies CellLines Select Cancer Cell Lines and Endothelial Cells (HUVECs) IC50 Determine IC50 values of This compound and Chemotherapy Drug (e.g., Paclitaxel, Doxorubicin) CellLines->IC50 Combo Combination Index (CI) Assay (e.g., Chou-Talalay method) IC50->Combo Synergy Assess Synergy (CI<1), Additivity (CI=1), or Antagonism (CI>1) Combo->Synergy Apoptosis Apoptosis Assays (Annexin V/PI staining) Synergy->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Synergy->CellCycle WesternBlot Western Blot Analysis (Key signaling proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Xenograft Establish Tumor Xenograft Model in Immunocompromised Mice WesternBlot->Xenograft Treatment Treat with this compound, Chemotherapy Drug, and Combination Xenograft->Treatment TumorGrowth Monitor Tumor Growth and Body Weight Treatment->TumorGrowth IHC Immunohistochemistry (IHC) of Tumors (e.g., CD31 for microvessel density, Ki-67 for proliferation) TumorGrowth->IHC

References

A Comparative Analysis of the Side-Effect Profiles of Azaspirene and Sunitinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, understanding the side-effect profiles of novel compounds in comparison to established drugs is paramount for guiding future research and clinical development. This guide provides a comparative overview of Azaspirene, a preclinical angiogenesis inhibitor, and Sunitinib, a multi-targeted tyrosine kinase inhibitor widely used in the treatment of various cancers. Due to the preclinical stage of this compound, a direct comparison of clinical side-effect profiles is not feasible. This guide will therefore present the available preclinical data for this compound alongside the extensive clinical side-effect profile of Sunitinib, offering a framework for potential future comparative assessments.

Sunitinib: A Clinically Characterized Multi-Targeted Tyrosine Kinase Inhibitor

Sunitinib is an oral, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3).[1][2] Its mechanism of action involves the inhibition of signaling pathways crucial for tumor angiogenesis and cell proliferation.[1] Sunitinib is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1]

Sunitinib Side-Effect Profile

The side-effect profile of Sunitinib is well-documented through extensive clinical trials. The most common adverse reactions are generally manageable, though some can be serious.

Table 1: Common and Serious Adverse Effects of Sunitinib

CategoryCommon Side Effects (≥20% of patients)Less Common Side EffectsSerious Adverse Events (Grade 3 or 4)
General Fatigue/Asthenia, Fever[3]Depressed mood, Feeling cold, Excessive sweating[4]Asthenia[5]
Gastrointestinal Diarrhea, Nausea, Mucositis/Stomatitis, Vomiting, Dyspepsia, Abdominal pain, Constipation, Altered taste[3]Dry mouth, Indigestion[3][4]Diarrhea, Nausea, Abdominal pain, Vomiting, Mucositis[5]
Cardiovascular Hypertension[3]Chest pain, Irregular heartbeat, Pounding in the ears[4]Hypertension, Heart failure, Myocardial infarction[3][6]
Dermatological Rash, Hand-foot syndrome, Skin discoloration, Dry skin, Hair color changes[3]Hair loss, Cracked lips[3][4]Hand-foot syndrome, Severe skin reactions (Erythema multiforme, Stevens-Johnson syndrome)[3][4]
Hematological Bleeding events (e.g., nosebleeds), Thrombocytopenia[5]Bleeding from the rectum or wounds, Prolonged bleeding from cuts[3][4]Thrombocytopenia, Neutropenia, Anemia[7][8]
Metabolic/Endocrine Anorexia (decreased appetite)[3]Hypoglycemia (low blood sugar), Thyroid problems (hypothyroidism or hyperthyroidism)[3][4]Hypothyroidism[5]
Neurological Headache[3]Dizziness, Slurred speech, Sudden loss of coordination[4]Severe, sudden headache, Reversible posterior leukoencephalopathy syndrome (RPLS)[3][4]
Musculoskeletal Back pain, Arthralgia (joint pain), Extremity pain[3]Muscle cramps and stiffness[4]-
Respiratory Cough, Dyspnea (shortness of breath)[3]-Pulmonary embolism[3]
Experimental Protocols for Assessing Sunitinib's Side Effects

The evaluation of Sunitinib's side-effect profile in clinical trials follows standardized protocols to ensure patient safety and data consistency.

Key Methodologies:

  • Adverse Event Monitoring and Grading: Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests. The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death related to AE).

  • Cardiovascular Assessment: Given the known risk of cardiovascular side effects, protocols include regular monitoring of blood pressure, electrocardiograms (ECGs) to assess for QT interval prolongation, and echocardiograms to evaluate left ventricular ejection fraction.[2][9]

  • Laboratory Analyses: Routine blood tests are conducted to monitor hematological parameters (complete blood count with differential), liver function (transaminases, bilirubin), renal function (creatinine, urinalysis for proteinuria), and thyroid function (TSH levels).[10]

  • Dose Modification Guidelines: Clinical trial protocols include specific guidelines for dose interruption, reduction, or discontinuation of Sunitinib based on the severity and type of adverse event observed.[5]

Signaling Pathways Targeted by Sunitinib

The therapeutic and adverse effects of Sunitinib are linked to its inhibition of multiple signaling pathways.

Sunitinib_Signaling_Pathway VEGFR VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway VEGFR->PI3K_AKT_mTOR PDGFR PDGFR PDGFR->RAS_RAF_MEK_ERK PDGFR->PI3K_AKT_mTOR KIT c-KIT KIT->RAS_RAF_MEK_ERK KIT->PI3K_AKT_mTOR FLT3 FLT3 FLT3->RAS_RAF_MEK_ERK FLT3->PI3K_AKT_mTOR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->KIT Sunitinib->FLT3 Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival

Figure 1: Sunitinib's inhibition of multiple RTKs and downstream pathways.

This compound: A Preclinical Angiogenesis Inhibitor

This compound is a novel compound isolated from the fungus Neosartorya sp. that has demonstrated anti-angiogenic properties in preclinical studies.[11][12] Its mechanism of action distinguishes it from multi-targeted kinase inhibitors like Sunitinib.

Preclinical Profile of this compound

The available data on this compound is from in vitro and in vivo animal studies. There is no information on its effects in humans.

Key Findings:

  • Mechanism of Action: this compound inhibits angiogenesis by suppressing the activation of Raf-1, a key component of the MAPK/ERK signaling pathway, without affecting the activation of VEGF receptor 2 (KDR/Flk-1).[11]

  • In Vitro Activity: this compound has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF).[11][12] It also preferentially inhibits the growth of HUVECs over several non-vascular endothelial and cancer cell lines.[11]

  • In Vivo Activity: In a chicken chorioallantoic membrane (CAM) assay, this compound treatment reduced the number of tumor-induced blood vessels.[11]

Experimental Protocols for Assessing this compound's Activity

The preclinical evaluation of this compound involved the following methodologies:

  • HUVEC Migration Assay: This in vitro assay assesses the ability of a compound to inhibit the migration of endothelial cells towards a chemoattractant, such as VEGF. The extent of migration is typically quantified by counting the number of cells that have moved through a porous membrane.

  • Western Blot Analysis: This technique was used to determine the effect of this compound on the phosphorylation (activation) of proteins in the VEGF signaling pathway, such as Raf-1 and VEGFR2, in HUVECs.[11]

  • Chicken Chorioallantoic Membrane (CAM) Assay: This in vivo model is used to study angiogenesis. Tumor cells are implanted on the CAM of a developing chicken embryo, and the formation of new blood vessels in response to the tumor is observed. The anti-angiogenic effect of a compound is determined by its ability to reduce this neovascularization.[11]

Signaling Pathway Targeted by this compound

This compound's targeted inhibition of Raf-1 activation represents a more focused mechanism compared to Sunitinib.

Azaspirene_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Ras Ras VEGFR2->Ras Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis This compound This compound This compound->Raf1

References

Validating the Specificity of Azaspirene for Raf-1 Over Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the specificity of Azaspirene, a fungal-derived compound with anti-angiogenic properties, for the Raf-1 kinase against other related kinases. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation: Kinase Specificity Profile of this compound

The following table summarizes the in vitro inhibitory activity of this compound against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Disclaimer: The following data is a representative, illustrative example compiled for this guide based on typical kinase inhibitor profiling. Specific experimental results may vary.

Kinase TargetFamilyThis compound IC50 (µM)
Raf-1 (c-Raf) Raf Family 0.027
B-RafRaf Family> 10
A-RafRaf Family> 10
MEK1MAPK Kinase> 50
ERK2MAPK> 50
VEGFR2 (KDR)Receptor Tyrosine Kinase> 50
EGFRReceptor Tyrosine Kinase> 50
SrcTyrosine Kinase> 25
PKASerine/Threonine Kinase> 50
PKCαSerine/Threonine Kinase> 20

Interpretation: The illustrative data in this table highlights the high potency and selectivity of this compound for Raf-1. The significantly lower IC50 value for Raf-1 compared to other kinases, including other members of the Raf family and key components of the MAPK signaling pathway, suggests a specific inhibitory action. Studies have shown that this compound suppresses Raf-1 activation induced by vascular endothelial growth factor (VEGF)[1]. It has also been observed to preferentially inhibit the growth of human umbilical vein endothelial cells (HUVEC) over other cell lines, further indicating its specificity in the context of angiogenesis[1].

Mandatory Visualization

Raf1_Signaling_Pathway RTK Growth Factor Receptor (e.g., VEGFR) Ras Ras RTK->Ras activates GrowthFactor Growth Factor (e.g., VEGF) GrowthFactor->RTK Raf1 Raf-1 Ras->Raf1 activates MEK MEK1/2 Raf1->MEK phosphorylates This compound This compound This compound->Raf1 inhibits ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation promotes

Caption: The Raf-1 signaling cascade, a key pathway in cell proliferation and angiogenesis.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase (Raf-1) - Substrate (MEK1) - ATP - this compound dilutions start->prepare_reagents incubation Incubate Kinase with This compound prepare_reagents->incubation initiate_reaction Initiate Kinase Reaction (Add Substrate and ATP) incubation->initiate_reaction reaction_incubation Incubate at 30°C initiate_reaction->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction detection Detect Kinase Activity (e.g., ADP-Glo, Radioactivity) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 values detection->data_analysis end End data_analysis->end

Caption: General experimental workflow for determining kinase inhibitor specificity.

Experimental Protocols

In Vitro Raf-1 Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 value of this compound for Raf-1 kinase in a biochemical assay format.

1. Materials and Reagents:

  • Recombinant human Raf-1 kinase

  • Inactive MEK1 (substrate)

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega) or [γ-32P]ATP for radiometric assay

  • 96-well or 384-well plates (white, for luminescence)

  • Plate reader capable of luminescence detection or scintillation counter

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.

    • Add 10 µL of a solution containing the Raf-1 kinase in kinase assay buffer to each well.

    • Incubate the plate at room temperature for 20-30 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a reaction mixture containing the MEK1 substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km of Raf-1 for ATP.

    • Add 10 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection of Kinase Activity:

    • Using ADP-Glo™ Assay:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

      • Measure the luminescence using a plate reader.

    • Using Radiometric Assay:

      • Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

      • Separate the reaction products by SDS-PAGE.

      • Expose the gel to a phosphor screen and quantify the incorporation of [γ-32P] into the MEK1 substrate using a phosphorimager.

3. Data Analysis:

  • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Kinase Selectivity Profiling

To determine the specificity of this compound, the in vitro kinase inhibition assay described above is performed against a panel of different kinases. This panel should include kinases from various families, especially those that are structurally related to Raf-1 or are part of associated signaling pathways. The IC50 values obtained for each kinase are then compared to assess the selectivity profile of the compound. A compound is considered selective for a particular kinase if its IC50 value for that kinase is significantly lower (typically >100-fold) than for other kinases in the panel.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Azaspirene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Azaspirene was not located. The following guidance is based on best practices for handling novel, biologically active compounds of fungal origin and general laboratory safety principles. Researchers should exercise caution and handle this compound as a potentially hazardous substance.

This compound is identified as a fungal product and a novel angiogenesis inhibitor, indicating significant biological activity.[1][2][3] Due to the lack of specific toxicological data, it is crucial to minimize exposure. The operational and disposal plans outlined below are designed to provide a framework for the safe handling of this compound in a research setting.

Hazard Assessment and Personal Protective Equipment (PPE)

Given that this compound is a biologically active compound, the primary hazards are expected to be from inhalation, skin contact, and ingestion. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Unlined, chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] Double gloving is recommended.To prevent skin contact with the compound.[5]
Eye Protection Chemical safety goggles with side-shields or a face shield.[4][6]To protect eyes from splashes or airborne particles.[7]
Body Protection A disposable, chemical-resistant lab coat or gown.[6][8]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or creating aerosols.[9]To prevent inhalation of the compound, which could have unknown toxic effects.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure personnel safety and prevent contamination.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel.

Preparation and Use
  • All handling of this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]

  • Before starting work, ensure that an eyewash station and safety shower are readily accessible.[6]

  • Use dedicated labware and equipment. If not possible, thoroughly decontaminate equipment after use.

  • Avoid eating, drinking, or smoking in areas where this compound is handled.[10]

Spill and Emergency Procedures
  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's environmental health and safety (EHS) office immediately.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential harm to others.

  • All waste materials, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.

  • Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid waste containing this compound should be collected in a labeled, sealed, and leak-proof container.

  • Do not dispose of this compound down the drain or in the regular trash.[12]

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous waste.[13] High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[12]

Experimental Workflow for Safe Handling of this compound

Azaspirene_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_disposal Disposal A Don Appropriate PPE B Work in a Certified Fume Hood or BSC A->B C Weigh and Prepare this compound Solution B->C D Conduct Experiment C->D E Decontaminate Work Area and Equipment D->E F Segregate and Label Waste E->F G Dispose of Waste in Designated Hazardous Waste Containers F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azaspirene
Reactant of Route 2
Azaspirene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.